2,3,4,5-tetrahydropyridine-6-thiol
Description
Properties
IUPAC Name |
2,3,4,5-tetrahydropyridine-6-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVHYGRJLCAOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN=C(C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and Synthesis of Novel Tetrahydropyridine Derivatives: A Strategic Framework for Drug Development
Executive Summary
As a Senior Application Scientist, I approach the discovery and synthesis of tetrahydropyridines (THPs) not merely as an exercise in chemical bond formation, but as the strategic assembly of privileged pharmacophores. The THP scaffold is a highly versatile, nitrogen-containing heterocyclic moiety that has become a cornerstone in modern medicinal chemistry and drug discovery. This technical guide outlines the rational design, mechanistic biological pathways, and advanced synthetic methodologies required to construct highly functionalized THP derivatives. By transitioning from traditional, multi-step linear syntheses to organocatalytic multicomponent reactions (MCRs), we achieve unprecedented atom economy, stereocontrol, and scalability[1].
Rational Drug Design: The Tetrahydropyridine Scaffold
The structural plasticity of the THP ring allows for precise functionalization at the C2, C3, C5, and C6 positions. This flexibility enables medicinal chemists to meticulously tune the electronic and steric parameters required for target receptor binding. Recent drug discovery campaigns have demonstrated that specific substitutions on the THP ring dictate its pharmacological trajectory. For instance, N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines have shown significant antiproliferative activity against breast cancer cell lines by modulating estrogen receptor alpha (ERα)[2]. Concurrently, highly substituted 1,2,3,4-tetrahydropyridines have emerged as potent antibiofilm agents capable of eradicating methicillin-resistant Staphylococcus aureus (MRSA)[3].
Mechanistic Pathways in Biological Systems
Understanding the causality behind a drug's efficacy requires mapping its interaction with the biological target. In the context of antimicrobial resistance, THP derivatives exhibit a unique mechanism of action. Rather than exclusively targeting intracellular machinery, specific THP analogues penetrate and destabilize the extracellular polymeric substance (EPS) of bacterial biofilms, leading to matrix collapse and subsequent bacterial cell death[3].
Fig 1. Mechanism of THP-mediated bacterial biofilm disruption and eradication.
Advanced Synthetic Methodologies: Organocatalytic Multicomponent Reactions
Historically, the synthesis of THP derivatives relied on multi-step sequences that suffered from poor atom economy, reliance on toxic transition-metal catalysts, and laborious chromatographic purifications. To bypass these bottlenecks, our synthetic paradigm utilizes one-pot Multicomponent Reactions (MCRs)[1].
The Causality of Methodological Choice: We specifically employ 1,2,4,5-Benzenetetracarboxylic acid (H4BTCA) as a mild organocatalyst[3]. The selection of H4BTCA is deliberate: it acts as a multi-site proton donor that initiates the reaction by forming enamine and imine intermediates simultaneously. This avoids the destructive side reactions and epimerization typical of harsh Brønsted acids. Furthermore, it enables a formal[2+2+1+1] or [3+2+1] cyclization cascade that constructs the THP core in a single operational step, generating only water as a byproduct[1].
Fig 2. Multicomponent reaction mechanism for THP synthesis via H4BTCA catalysis.
Self-Validating Experimental Protocol: H4BTCA-Catalyzed Synthesis
A chemical protocol is only as robust as its built-in validation checkpoints. The following methodology for the synthesis of highly functionalized THPs is engineered as a self-validating system, ensuring high fidelity, reproducibility, and stereochemical control without the need for column chromatography[3].
Step 1: Reagent Preparation & Stoichiometry
-
Action: In a 50 mL round-bottom flask, combine aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), and β-ketoester (0.5 mmol) in 5 mL of absolute ethanol.
-
Causality: The 2:2:1 stoichiometric ratio is critical. The reaction requires two equivalents of the aldehyde and amine to form the dual imine/enamine intermediates necessary for the subsequent intermolecular Mannich-type condensation.
Step 2: Catalytic Initiation
-
Action: Add H4BTCA (15 mol %) to the stirring mixture at room temperature.
-
Causality: A 15 mol % catalyst loading provides optimal proton donation to drive the reaction forward without lowering the pH to a level that would hydrolyze the fragile enamine intermediate.
Step 3: In-Situ Thermodynamic Monitoring
-
Action: Stir the reaction at room temperature and monitor progression via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent.
-
Causality: Room temperature conditions prevent the thermodynamic degradation of the intermediates. Complete consumption of the β-ketoester (usually within 2-4 hours) serves as the primary validation checkpoint for cascade completion.
Step 4: Isolation via Precipitation
-
Action: Upon completion, pour the mixture into crushed ice. Filter the resulting solid precipitate and wash with cold aqueous ethanol.
-
Causality: This step bypasses silica gel chromatography. The differential solubility of the highly crystalline THP product versus the unreacted starting materials ensures high-purity isolation (typically >95% purity pre-recrystallization).
Step 5: Stereochemical Validation (Quality Control)
-
Action: Analyze the purified product using 1H NMR, 13C NMR, and 2D NOESY spectroscopy.
-
Causality: Because no chiral catalyst is employed, relative stereochemistry must be validated. The absence of a NOESY correlation between the protons at the C2 and C6 positions serves as the definitive, self-validating proof that the substituents occupy the thermodynamically favored trans orientation[3].
Quantitative Analysis & Substrate Scope
The robustness of the H4BTCA-catalyzed protocol is demonstrated by its broad substrate scope and the potent biological activity of the resulting derivatives. The table below summarizes the quantitative yield and antibiofilm efficacy (Minimum Inhibitory Concentration) of synthesized THP analogues[3].
| Compound ID | Aromatic Aldehyde | Aniline Derivative | Isolated Yield (%) | S. aureus MIC (µg/mL) |
| THP-4a | Benzaldehyde | Aniline | 92% | 16.0 |
| THP-4b | 4-Chlorobenzaldehyde | Aniline | 89% | 8.0 |
| THP-4k | 4-Hydroxybenzaldehyde | 4-Fluoroaniline | 93% | 4.0 |
| THP-4r | 3-Nitrobenzaldehyde | 4-Methoxyaniline | 86% | 32.0 |
Data Interpretation: The inclusion of electron-withdrawing groups (e.g., fluorine) on the aniline ring combined with hydrogen-bond donors (e.g., hydroxyl) on the aldehyde ring (Compound THP-4k) synergistically enhances both the synthetic yield (93%) and the biological potency (MIC 4.0 µg/mL).
Conclusion
The discovery and synthesis of novel tetrahydropyridine derivatives represent a dynamic intersection of green chemistry and rational drug design. By leveraging organocatalytic multicomponent reactions, researchers can rapidly generate diverse libraries of structurally complex, stereodefined THPs. Implementing self-validating protocols ensures that these libraries maintain the high chemical fidelity required for advanced pharmacological screening, ultimately accelerating the pipeline from benchtop synthesis to clinical application.
References
-
Tetrahydropyridines: a recent update for their multicomponent synthesis Source: RSC Advances URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08375C [pubs.rsc.org]
- 2. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Sulfhydryl (-SH) Functional Group in Medicinal Chemistry: Reactivity, Drug Design, and Analytical Workflows
Abstract: The sulfhydryl (thiol) functional group occupies a unique and highly privileged position in medicinal chemistry. Characterized by its high nucleophilicity, distinct redox potential, and ability to coordinate with transition metals, the -SH group serves a dual role in modern pharmacology. It acts both as a critical pharmacophore within therapeutic agents and as a highly sought-after nucleophilic target on proteins for the design of targeted covalent inhibitors (TCIs). This technical guide explores the mechanistic causality behind thiol-based drug design, the kinetic principles of cysteine-targeted covalent inhibition, and the self-validating analytical workflows required to quantify sulfhydryl reactivity in the laboratory.
The Chemical Dualism of the Sulfhydryl Group
In biological systems, the sulfhydryl group is predominantly found in the amino acid cysteine and the tripeptide glutathione (GSH). The sulfur atom in a thiol is larger and more polarizable than the oxygen atom in an alcohol, making the -SH group a superior nucleophile. Furthermore, the pKa of a typical aliphatic thiol ranges from 8.0 to 9.0, meaning that at physiological pH (7.4), a small but significant fraction exists as the highly reactive thiolate anion (R-S⁻)[1].
In medicinal chemistry, this reactivity is harnessed in two distinct paradigms:
-
Thiol-Bearing Therapeutics: Drugs that utilize a free -SH group to exert their primary mechanism of action (e.g., metal chelation, radical scavenging, or disulfide cleavage)[2].
-
Cysteine-Targeted Covalent Inhibitors: Electrophilic drugs designed to selectively react with the -SH group of a specific cysteine residue on a target protein, forming a stable covalent bond[3].
Thiol-Bearing Therapeutics: Pharmacodynamics and Clinical Utility
Designing a drug with a free thiol group is a deliberate structural choice aimed at exploiting sulfur's specific electronic properties. Thiol-containing drugs can reduce toxic electrophiles, restore cellular antioxidant pools, and form highly stable coordination complexes with heavy metals[2].
A classic example of rational design is Captopril , the first orally active angiotensin-converting enzyme (ACE) inhibitor. The inclusion of the sulfhydryl group was not arbitrary; it was engineered specifically to act as a bidentate ligand, chelating the catalytic zinc ion (Zn²⁺) in the active site of ACE, thereby neutralizing the enzyme's hydrolytic activity[2]. Similarly, Amifostine is administered as a prodrug that is dephosphorylated in vivo to its active thiol form (WR-1065), which scavenges radiation-induced oxygen radicals to protect healthy tissues[2].
Table 1: FDA-Approved Thiol-Containing Therapeutics and Their Mechanisms
| Drug Name | Primary Target / Mechanism | Clinical Indication | Mechanistic Role of the -SH Group |
| N-acetylcysteine (NAC) | Glutathione (GSH) Replenishment | Acetaminophen Overdose | Acts as a GSH prodrug; the -SH group scavenges toxic NAPQI metabolites[2]. |
| Captopril | Angiotensin-Converting Enzyme (ACE) | Hypertension | The thiolate anion directly chelates the catalytic Zn²⁺ ion in the ACE active site[2]. |
| Amifostine (WR-1065) | Reactive Oxygen Species (ROS) | Radiation Toxicity | The free aminothiol acts as a potent radical scavenger and antioxidant[2]. |
Cysteine as a Druggable Nucleophile: The Covalent Renaissance
Historically, the pharmaceutical industry avoided covalent inhibitors due to concerns over off-target toxicity and immune hypersensitivity (haptenization)[4]. However, the landscape has shifted dramatically. Today, approximately 30% of marketed drugs are covalent inhibitors, with cysteine being the most frequently targeted amino acid[4].
The Kinetic Causality of Covalent Targeting
Why target cysteine? Cysteine is one of the least abundant amino acids in the human proteome, which inherently reduces the statistical probability of off-target interactions[3]. When a specific cysteine is located within a drug-binding pocket, its local microenvironment (often surrounded by basic residues) can significantly lower its pKa. This increases the local concentration of the reactive thiolate anion (R-S⁻) at physiological pH, making it exponentially more reactive than standard surface cysteines[3].
The design of a Targeted Covalent Inhibitor (TCI) relies on a two-step kinetic process:
-
Reversible Association (
): The drug first binds non-covalently to the target pocket. This proximity effect is critical—it positions the electrophilic "warhead" directly adjacent to the target cysteine, preventing it from reacting with random thiols in the bloodstream[4]. -
Covalent Bond Formation (
): The proximal thiolate attacks the electrophilic warhead, forming a covalent adduct.
Caption: Kinetic and chemical pathway of cysteine-targeted covalent inhibition.
Table 2: Covalent Warheads Targeting Cysteine
| Warhead Chemistry | Example Drug | Target Protein (Residue) | Mechanism of Covalent Bond Formation |
| Acrylamide | Ibrutinib | BTK (Cys481) | Irreversible Michael addition; treats B-cell malignancies[3]. |
| Epoxide | Fosfomycin | MurA (Cys115) | Irreversible nucleophilic ring-opening; inhibits bacterial cell wall synthesis[4]. |
| Nitrile | Nirmatrelvir | SARS-CoV-2 Mpro (Cys145) | Reversible thioimidate formation; treats COVID-19[5]. |
Note on Reversibility: While early covalent drugs like Ibrutinib are irreversible, modern drug discovery is shifting toward reversible covalent inhibitors (like Nirmatrelvir). Nitrile and aldehyde warheads can form transient covalent bonds (thioimidates and hemithioacetals) that eventually dissociate, reducing the risk of permanent off-target protein modification[5].
Analytical Methodology: Quantifying Sulfhydryl Reactivity via Ellman's Assay
To develop thiol-based drugs or assess the reactivity of target cysteines, scientists require robust analytical methods. The gold standard for in-solution quantification of free sulfhydryl groups is Ellman's Assay , which utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)[6].
The Chemical Rationale
DTNB reacts with a free sulfhydryl group via a thiol-disulfide exchange reaction to yield a mixed disulfide and one molecule of 2-nitro-5-thiobenzoic acid (TNB). In a slightly alkaline environment, TNB ionizes to the TNB²⁻ dianion, which exhibits an intense yellow color with a high molar extinction coefficient (14,150 M⁻¹cm⁻¹) at 412 nm[6].
Causality in Buffer Selection: The choice of buffer is the most critical parameter in this assay. We utilize a 0.1 M sodium phosphate buffer at pH 8.0 containing 1 mM EDTA.
-
Why pH 8.0? The reaction requires the thiolate anion (R-S⁻). A pH of 8.0 favors the deprotonation of the thiol without being so alkaline as to cause rapid auto-oxidation or hydrolysis of the DTNB reagent[1].
-
Why EDTA? Trace transition metals (e.g., Cu²⁺, Fe³⁺) catalyze the oxidation of free thiols into unreactive disulfides. EDTA chelates these metals, preserving the sample's integrity and ensuring accurate quantification[1].
Caption: Self-validating workflow for quantifying free sulfhydryls using DTNB.
Step-by-Step Protocol: Self-Validating Ellman's Assay
This protocol is designed as a self-validating system to ensure data integrity.
Step 1: Reagent Preparation
-
Prepare the Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, adjusted precisely to pH 8.0[1].
-
Prepare the DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. Self-Validation Check: Add 1 µL of β-mercaptoethanol to a 10 µL drop of DTNB solution. An immediate, intense yellow color confirms the reagent's active state[1].
Step 2: Standard Curve Generation
-
Prepare a 1.5 mM stock solution of Cysteine Hydrochloride Monohydrate in Reaction Buffer[6].
-
Perform a 2-fold serial dilution to create standards ranging from 0.1 mM to 1.5 mM. Include a blank (0 mM, buffer only). Fresh preparation is mandatory to prevent standard oxidation[1].
Step 3: Reaction Execution
-
In a 96-well flat-bottom plate, add 250 µL of each standard or unknown sample per well[6].
-
Add 50 µL of the DTNB Solution to each well.
-
Mix thoroughly and incubate at room temperature for exactly 15 minutes to allow the thiol-disulfide exchange to reach equilibrium[1].
Step 4: Data Acquisition and Analysis
-
Measure the optical absorbance at 412 nm using a spectrophotometer[6].
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the corrected absorbance of the standards against their known concentrations. Interpolate the unknown sample concentrations from the linear regression of this standard curve[1].
Conclusion
The sulfhydryl group remains a cornerstone of medicinal chemistry. Whether engineered into a molecule to act as a reactive sink for toxins and a chelator for metalloenzymes, or targeted by highly tuned electrophilic warheads to irreversibly silence oncogenic kinases, the -SH group's unique electronic properties make it indispensable. As the field advances, the shift toward reversible covalent inhibitors will further refine our ability to target cysteine residues with unprecedented safety and efficacy.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
The Natural Occurrence and Pharmacology of 2,3,4,5-Tetrahydropyridine (Δ¹-Piperideine)
Executive Summary
The 2,3,4,5-tetrahydropyridine structure, commonly known as Δ¹-piperideine, is a highly reactive cyclic imine that serves as a fundamental biosynthetic hub for a vast array of piperidine alkaloids in the plant and animal kingdoms. As a transient intermediate rather than a stable end product, its isolation and study present unique technical challenges[1]. This whitepaper provides an in-depth technical analysis of the chemical nature, biosynthetic pathways, and pharmacological significance of 2,3,4,5-tetrahydropyridine and its derivatives. Furthermore, it outlines field-proven, self-validating experimental workflows for the biomimetic synthesis and biological evaluation of these privileged scaffolds.
Chemical Nature and Reactivity
2,3,4,5-Tetrahydropyridine (Molecular Formula:
-
Monomer-Trimer Equilibrium: In aqueous solutions at neutral pH, the molecule spontaneously trimerizes. However, in strongly acidic environments, the equilibrium shifts entirely toward the monomeric form[3].
-
Imine-Enamine Tautomerization: The compound can tautomerize into its enamine form (1,2,3,4-tetrahydropyridine), allowing it to act as both a versatile nucleophile and an electrophile[3]. This dual reactivity is the mechanistic basis for its role in complex alkaloid scaffold remodeling.
Biosynthetic Pathways: The Symmetric vs. Non-Symmetric Paradigm
The biosynthesis of Δ¹-piperideine from L-lysine has historically been understood through a two-step, symmetric pathway. However, recent transcriptomic and structural biology breakthroughs have fundamentally rewritten this paradigm.
-
The Classic Symmetric Pathway: L-lysine is first decarboxylated by Lysine Decarboxylase (LDC) to form cadaverine. Cadaverine is then oxidized by a copper amine oxidase, followed by spontaneous cyclization to form Δ¹-piperideine. Because cadaverine is a symmetric diamine, the original
and nitrogens of lysine become indistinguishable, resulting in symmetric nitrogen incorporation[4]. -
The Non-Symmetric Pathway: Recent studies on the plant Flueggea suffruticosa identified Δ¹-piperideine synthase (PS), a PLP-dependent enzyme that directly converts L-lysine to Δ¹-piperideine via an unprecedented oxidative deamination[5]. This direct route retains the non-symmetric nitrogen incorporation, resolving a long-standing mystery in the biosynthesis of complex piperidine alkaloids like securinine[5]. Downstream of this, single-cell transcriptomics has revealed that sulfotransferases mediate the scaffold remodeling of these intermediates into neosecurinane structures[6].
Figure 1: Symmetric vs. non-symmetric biosynthetic pathways of Δ¹-piperideine.
Pharmacological Significance & Drug Development
Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety in drug discovery, with derivatives exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties[7].
A highly promising application lies in the development of antifungal agents inspired by natural piperideines found in fire ant venom. Researchers have synthesized various 6-alkyl-2,3,4,5-tetrahydropyridines to mimic these natural venoms[8]. Structure-Activity Relationship (SAR) studies demonstrate that the antifungal efficacy is strictly dependent on the C-6 aliphatic chain length, which dictates the molecule's ability to achieve optimal spatial interactions and insert into the fungal cellular membrane[9].
Quantitative Data: Antifungal Activity of 6-Alkyl Derivatives
The following table summarizes the Minimum Fungicidal Concentration (MFC) of synthetic 6-alkyl-2,3,4,5-tetrahydropyridines against opportunistic fungal pathogens. Activity peaks at C16 and C17 chain lengths, before dropping off sharply at C18[8][9].
| Compound | Alkyl Chain Length | C. neoformans MFC (μg/mL) | C. albicans MFC (μg/mL) | C. glabrata MFC (μg/mL) | C. krusei MFC (μg/mL) |
| 5c | C14 | >20.0 | >20.0 | >20.0 | >20.0 |
| 5d | C15 | Moderate | Moderate | Moderate | Moderate |
| 5e | C16 | 3.8 | 15.0 | 7.5 | 7.5 |
| 5f | C17 | Highly Active | Highly Active | Highly Active | Highly Active |
| 5g | C18 | Diminished | Diminished | Diminished | Diminished |
Experimental Workflows: Synthesis and Validation
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating causality into every methodological choice.
Protocol 1: In Vitro Validation of Δ¹-Piperideine Synthase (PS) Activity
-
Step 1: Recombinant Expression. Express the PS gene in E. coli.
-
Causality: AlphaFold structural models reveal that PS contains a highly unstructured extended N-terminus[4]. Gentle lysis and protease inhibitors are required to prevent the truncation of this domain during purification.
-
-
Step 2: Coupled Enzyme Assay. Incubate purified PS with L-lysine and exogenous Pyridoxal 5'-phosphate (PLP).
-
Causality: PS is a PLP-dependent enzyme; adding exogenous PLP prevents false negatives caused by apo-enzyme formation. Because the oxidative deamination stoichiometrically produces
, a coupled assay using horseradish peroxidase (HRP) and Amplex Red allows for real-time, self-validating fluorescent tracking of Δ¹-piperideine formation[4].
-
-
Step 3: Isotopic Tracking. Utilize
-15N, 13C-lysine as the substrate.-
Causality: To definitively prove the non-symmetric pathway, heavy isotopes are used to track whether the
or nitrogen is retained in the final imine ring via LC-MS analysis[4].
-
Protocol 2: Biomimetic Synthesis of 6-Alkyl-2,3,4,5-tetrahydropyridines
-
Step 1: N-Protection. React piperidin-2-one (valerolactam) with Boc-anhydride.
-
Causality: The lactam nitrogen must be protected. If left unprotected, the highly basic Grignard reagent in the next step will simply deprotonate the nitrogen, quenching the nucleophile and halting the reaction.
-
-
Step 2: Grignard Addition. Add the appropriate alkylmagnesium bromide (e.g., C16-MgBr) at -78°C.
-
Causality: The cryogenic temperature prevents the Grignard reagent from over-adding to the newly formed ketone, allowing the isolation of the intermediate N-Boc-amino ketone.
-
-
Step 3: Acidic Deprotection & Cyclization. Treat the intermediate with Trifluoroacetic acid (TFA).
-
Causality: TFA cleaves the Boc group, exposing the primary amine. Under these acidic conditions, the amine spontaneously undergoes intramolecular condensation with the carbonyl carbon, eliminating water to form the thermodynamically stable Δ¹-piperideine imine bond[9].
-
-
Step 4: Bio-Validation. Perform broth microdilution assays against Cryptococcus neoformans to determine the MFC[8].
Figure 2: Biomimetic synthesis and validation workflow for 6-alkyl derivatives.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,3,4,5-Tetrahydropyridine | C5H9N | CID 68161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4,5-Tetrahydropyridine (Δ1-piperideine) and its derivatives. Synthesis and chemical properties - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 8. Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 6-thiol substituted tetrahydropyridines
Physicochemical Profiling and Synthetic Methodologies of 6-Thiol Substituted Tetrahydropyridines: A Comprehensive Technical Guide
Executive Summary
The 1,2,3,6-tetrahydropyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in neuroactive compounds, metabolic regulators, and antibacterial agents[1][2][3]. The introduction of a 6-thiol (or thione) substituent fundamentally alters the physicochemical landscape of the ring, modulating its conformational dynamics, electronic distribution, and redox reactivity[4]. This technical guide provides an in-depth analysis of 6-thiol substituted tetrahydropyridines, detailing their structural properties, synthetic workflows, and biological implications for drug development professionals.
Structural and Physicochemical Properties
1.1 Conformational Dynamics The tetrahydropyridine ring inherently possesses high conformational flexibility. X-ray crystallographic studies of highly functionalized tetrahydropyridines reveal that the ring predominantly adopts a "flattened boat" or "twisted chair" conformation[1]. The presence of the 6-thiol group introduces significant steric bulk and distinct hydrogen-bonding capabilities. In the solid state, intramolecular hydrogen bonding (e.g., N–H···S or N–H···O loops) stabilizes the puckered conformation, directly influencing the spatial orientation of adjacent substituents and the molecule's overall pharmacophore geometry[1].
1.2 Thiol-Thione Tautomerism and Electronic Effects A defining physicochemical trait of 6-thiol tetrahydropyridines is their thiol-thione tautomerism. In polar environments, the equilibrium heavily favors the thione (C=S) form, which acts as a strong hydrogen-bond acceptor. Conversely, the thiol (C-SH) tautomer is more prevalent in non-polar microenvironments, such as the lipophilic binding pockets of target proteins. This tautomerism dictates the pKa of the molecule; the electron-withdrawing nature of the thione/thiol group reduces the basicity of the adjacent ring nitrogen compared to unsubstituted piperidines, enhancing membrane permeability and favorably tuning ADMET properties[1].
1.3 Redox Reactivity and S-Nitrosation The 6-thiol moiety serves as a critical redox switch. In biological systems, small-molecule thiols undergo redox post-translational modifications (PTMs) in response to reactive oxygen and nitrogen species (RONS)[5]. The 6-thiol group can be oxidized to sulfenic acid (-SOH) or undergo S-nitrosation (-SNO) in the presence of nitric oxide[5]. This redox activity is highly relevant when designing neuroprotective agents, as the thiol group can scavenge free radicals or covalently bind to cysteine residues in target enzymes via disulfide exchange.
Table 1: Representative Physicochemical Parameters of 6-Thiol Tetrahydropyridines
| Parameter | Typical Range / Observation | Causality / Structural Implication |
| LogP (Octanol/Water) | 2.5 – 4.2 | Moderately lipophilic; optimal for blood-brain barrier (BBB) penetration in CNS targets. |
| pKa (Ring Nitrogen) | 6.5 – 7.8 | Lowered basicity due to the electron-withdrawing effect of the 6-thiol/thione group. |
| Ring Conformation | Flattened Boat / Twisted Chair | Puckering amplitude (~0.68 Å) driven by sp2 hybridization of the C=C bond and steric constraints[1]. |
| Tautomeric State | Thione (Polar) / Thiol (Non-polar) | Solvent-dependent equilibrium; impacts H-bonding donor/acceptor profile during receptor binding. |
Synthetic Methodologies
The synthesis of highly functionalized 6-thiol tetrahydropyridines (often isolated as tetrahydropyridinethiones) is efficiently achieved through multi-component reactions or the condensation of β-enaminonitriles[4][6]. These methods are preferred due to their high atom economy and the ability to introduce diverse substituents in a single pot.
Protocol 1: Synthesis of Tetrahydropyridinethione via β-Enaminonitrile Condensation Objective: To synthesize a 6-thiol/thione substituted tetrahydropyridine core using 2-aminocrotononitrile and cyanothioacetamide[4][6].
-
Preparation of the Reaction Mixture: Dissolve 0.01 mol of 2-aminocrotononitrile (nucleophile) and 0.01 mol of cyanothioacetamide (electrophile) in 20 mL of absolute ethanol. Causality: Ethanol is selected as the protic solvent to stabilize the highly polar transition states and facilitate the subsequent proton transfers during cyclization.
-
Catalyst Addition: Add a catalytic amount (approx. 0.1 mL) of piperidine. Causality: Piperidine (pKa ~11.2) acts as a specific base catalyst to deprotonate the active methylene group of cyanothioacetamide, generating a reactive carbanion without causing base-catalyzed hydrolysis of the sensitive nitrile groups[6].
-
Reflux and Cyclization: Heat the mixture to reflux (78 °C) for 3 to 4 hours. Causality: The elevated temperature drives the initial Michael addition of the enaminonitrile to the electrophile, followed by an intramolecular cyclization that eliminates ammonia (NH3) to form the tetrahydropyridinethione ring[6].
-
Isolation and Purification: Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid. Collect the solid via vacuum filtration and recrystallize from an ethanol/DMF mixture. Causality: Recrystallization removes unreacted starting materials and acyclic intermediates, ensuring high purity for downstream biological assays.
Synthetic workflow for 6-thiol tetrahydropyridines via β-enaminonitrile condensation.
Biological Applications and Target Interactions
The unique physicochemical profile of 6-thiol tetrahydropyridines enables their application across diverse therapeutic areas:
-
Metabolic Disorders: Tetrahydropyridine derivatives have been systematically optimized as potent human GPR119 agonists (e.g., EC50 < 10 nM). These compounds improve glycemic control and exhibit anti-obesity effects by enhancing basal metabolic rates[2].
-
Neuroprotection and MAO Inhibition: Highly functionalized tetrahydropyridines act as dual inhibitors of Monoamine Oxidase (MAO) A and B[1]. The 6-thiol variant, with its redox-active sulfur, can further protect dopaminergic neurons by scavenging RONS, preventing the oxidative stress typically seen in neurotoxicity models[5].
-
Antibacterial Agents: Five- and six-membered heterocycles containing sulfur and nitrogen are crucial in overcoming drug-resistant bacterial strains. The lipophilicity and hydrogen-bonding capacity of the 6-thiol group enhance penetration through Gram-negative outer membrane porins[3].
Redox signaling and S-nitrosation pathway of the 6-thiol moiety under oxidative stress.
Experimental Workflows for Physicochemical Characterization
To validate the structural integrity and tautomeric state of synthesized 6-thiol tetrahydropyridines, rigorous physicochemical characterization is required. This protocol serves as a self-validating system for the synthesis described in Protocol 1.
Protocol 2: Determination of Thiol-Thione Equilibrium via NMR Spectroscopy Objective: To quantify the ratio of thiol to thione tautomers in solution and verify the structural framework.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is chosen over non-polar solvents (like CDCl3) because the highly polar thione form exhibits poor solubility in non-polar media. Furthermore, DMSO stabilizes the thione tautomer via intermolecular hydrogen bonding, allowing for distinct resonance signals[4].
-
1H-NMR Acquisition: Acquire the 1H-NMR spectrum at 400 MHz or higher. Look for the characteristic broad singlet associated with the N-H proton (typically around δ 10.0 - 12.0 ppm for the thione form) and the S-H proton (if the thiol form is present, usually around δ 3.0 - 4.5 ppm)[4].
-
13C-NMR Acquisition: Acquire the 13C-NMR spectrum. Causality: The 13C spectrum is definitive for tautomeric assignment. The C=S (thione) carbon typically resonates far downfield (δ 175 - 190 ppm), whereas the C-SH (thiol) carbon appears further upfield (δ 150 - 165 ppm).
-
Data Analysis: Integrate the respective signals to determine the tautomeric ratio. Use this data to correlate with the compound's experimental LogP and predict membrane permeability for downstream ADMET modeling.
References
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies Source: ACS Omega URL:[Link]
-
Design and biological evaluation of tetrahydropyridine derivatives as novel human GPR119 agonists Source: ResearchGate URL:[Link]
-
The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy Source: PMC / NIH URL:[Link]
-
β-Enaminonitriles in heterocylic synthesis: Synthesis of new tetrahydropyridinethione, pyridopyrimidines, pyridotriazines and dihydropyridines Source: Indian Academy of Sciences (Journal of Chemical Sciences) URL:[Link]
-
Redox Post-translational Modifications of Protein Thiols in Brain Aging and Neurodegenerative Conditions—Focus on S-Nitrosation Source: Frontiers in Aging Neuroscience URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Frontiers | Redox Post-translational Modifications of Protein Thiols in Brain Aging and Neurodegenerative Conditions—Focus on S-Nitrosation [frontiersin.org]
- 6. ias.ac.in [ias.ac.in]
Tautomeric Dynamics of Substituted Tetrahydropyridines: Mechanistic Insights and Analytical Workflows
Executive Summary
Substituted tetrahydropyridines (THPs) are critical structural motifs found in numerous bioactive alkaloids, synthetic pharmacophores, and flavor compounds. A defining chemical feature of the THP ring is its dynamic enamine-imine tautomerism. For drug development professionals and synthetic chemists, understanding and controlling this prototropic equilibrium is paramount, as the tautomeric state directly dictates the molecule's three-dimensional conformation, lipophilicity, and receptor-binding profile. This technical guide explores the mechanistic drivers of THP tautomerism and provides self-validating experimental protocols for elucidating these structures.
Mechanistic Foundations of THP Tautomerism
Substituted THPs are cyclic imines that exist in a dynamic equilibrium with their corresponding enamine tautomers. In the foundational, unsubstituted case of 1-piperideine (2,3,4,5-tetrahydropyridine), the equilibrium heavily favors the imine form (Δ¹-piperideine) over the endocyclic enamines (1,2,3,4-THP and 1,2,5,6-THP) 1. This imine-enamine interconversion is mechanistically analogous to keto-enol tautomerism, involving the migration of a proton and the shifting of a double bond 1.
However, introducing substituents fundamentally alters this thermodynamic landscape. For example, 6-acetyl-2,3,4,5-tetrahydropyridine exists in a chemical equilibrium with its enamine tautomer, 6-acetyl-1,2,3,4-tetrahydropyridine, at a roughly 1:2 ratio favoring the enamine form under standard conditions 2. The causality behind this shift is rooted in resonance stabilization: an electron-withdrawing or conjugating group (like an acetyl group) at the 6-position extends the conjugated π-system when the double bond is in the 1,2,3,4-position, significantly lowering the Gibbs free energy of the enamine state.
Logical framework of factors governing THP imine-enamine tautomerization.
Implications in Drug Design and Bioisosterism
In drug design, the tautomeric state of a heteroaromatic ring dictates its pharmacodynamic profile. The prototropic shift between a cyclic nitrogen atom and an adjacent carbon substituent creates two distinct bioisosteric entities 3.
-
Imine Form : Lacks a proton on the nitrogen, acting exclusively as a hydrogen-bond acceptor.
-
Enamine Form : Possesses an N-H bond, allowing it to act as both a hydrogen-bond donor and acceptor.
Understanding this duality is crucial. If a target receptor's binding pocket requires a hydrogen bond donor, the THP scaffold must be substituted in a way that thermodynamically favors the enamine tautomer in the local microenvironment.
Quantitative Comparison of THP Tautomers
| Compound / Substituent | Imine Tautomer | Enamine Tautomer | Dominant Form (Environment) | Keq (Enamine/Imine) |
| 1-Piperideine | Δ¹-piperideine (2,3,4,5-THP) | 1,2,3,4-THP | Imine (Aqueous) | < 0.1 |
| 6-Acetyl-THP | 6-Acetyl-2,3,4,5-THP | 6-Acetyl-1,2,3,4-THP | Enamine (Standard State) | ~ 2.0 |
| 2-Acetyl-THP | 2-Acetyl-3,4,5,6-THP | 2-Acetyl-1,4,5,6-THP | Enamine (Vapor Phase) | > 1.0 |
Experimental Methodologies: Self-Validating Protocols
Quantifying tautomeric equilibria requires robust analytical techniques, as rapid interconversion can lead to time-averaged signals that obscure structural realities. The following protocols are designed as self-validating systems to ensure absolute structural certainty.
Protocol 1: NMR-Based Quantification of THP Tautomeric Equilibrium
NMR spectroscopy remains the gold standard for investigating tautomeric equilibria in solution [[1]](). This protocol cross-references solvent effects with variable-temperature thermodynamics.
-
Synthesis & Purification : Synthesize the substituted THP. Crucially, purify the compound via vacuum distillation immediately prior to analysis to remove protic impurities (like water or residual acids) that artificially catalyze tautomerization.
-
Sample Preparation (Causality of Solvent Choice) : Dissolve 5-10 mg of the THP in 0.5 mL of a deuterated solvent. The choice of solvent is deliberate: CDCl₃ mimics a lipophilic receptor pocket and often stabilizes the enamine via intramolecular hydrogen bonding, whereas DMSO-d₆ acts as a competitive H-bond acceptor, disrupting intramolecular stabilization and shifting the equilibrium toward the imine 4.
-
Variable-Temperature (VT) NMR Acquisition : Acquire ¹H and ¹³C NMR spectra from 298 K down to 253 K. Causality: Lowering the temperature slows the proton exchange rate below the NMR timescale, resolving broad time-averaged peaks into distinct, quantifiable signals for both the imine and enamine forms.
-
Integration and Calculation : Integrate distinct resonances (e.g., the N-H proton of the enamine vs. the α-protons of the imine) to determine the molar ratio and calculate
. -
Thermodynamic Validation : Plot
vs. (van 't Hoff plot). A linear fit self-validates the thermodynamic consistency of the equilibrium, allowing the extraction of and .
Protocol 2: Vapor-Phase Elucidation via GC-IR/MS
For volatile THP derivatives (e.g., flavor compounds), vapor-phase analysis is required. Low-resolution MS alone is prone to structural assignment errors due to identical molecular weights and similar fragmentation patterns 5.
-
Injection & Separation : Inject the mixture into a GC with a non-polar capillary column. The tautomers separate based on differing dipole moments.
-
Vapor-Phase IR Detection (Orthogonal Validation) : Route the eluent through a light-pipe FT-IR cell. The enamine form is unambiguously identified by a distinct N-H stretch (~3300 cm⁻¹), which is fundamentally absent in the imine form 5.
-
High-Resolution MS : Simultaneously acquire high-resolution exact mass data to self-validate that the separated peaks are true tautomers and not thermal degradation artifacts 5.
Step-by-step experimental workflow for elucidating THP tautomeric ratios.
References
- BenchChem Technical Support Team. "An In-depth Technical Guide on the Tautomerism and Equilibrium of 1-Piperideine." BenchChem.
- Wikipedia Contributors. "6-Acetyl-2,3,4,5-tetrahydropyridine." Wikipedia.
- U-Tokyo. "Bioisosterism: A Rational Approach in Drug Design.
- Sanders, R. A., et al. "Elucidation of Tautomer Structures of 2-acetyltetrahydropyridine Using Gas chromatography/mass Spectrometry and Gas chromatography/infrared Spectroscopy." Eur J Mass Spectrom.
- J Org Chem. "Substituent influences on the stability of the ring and chain tautomers in 1,3-O,N-heterocyclic systems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Acetyl-2,3,4,5-tetrahydropyridine - Wikipedia [en.wikipedia.org]
- 3. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 4. Substituent influences on the stability of the ring and chain tautomers in 1,3-O,N-heterocyclic systems: characterization by 13C NMR chemical shifts, PM3 charge densities, and isodesmic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of tautomer structures of 2-acetyltetrahydropyridine using gas chromatography/mass spectrometry and gas chromatography/infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Advanced Thiol-Based Bioconjugation: Navigating Stability and Specificity Beyond Conventional Linkers
An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Pitfalls of Thiol-Based Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutics, diagnostics, and biological research.[1] Among the canonical amino acids, cysteine is a uniquely powerful target for site-specific modification. Its thiol (-SH) side chain is a soft nucleophile with a pKa of approximately 8, allowing it to be selectively targeted at physiological pH, where it is more nucleophilic than the more abundant amine groups found in lysine residues.[2] This unique reactivity has made thiol-based conjugation a foundational strategy for creating everything from antibody-drug conjugates (ADCs) to PEGylated proteins and immobilized enzymes.[][4]
For decades, the field has been dominated by maleimide chemistry, which reacts with thiols via a Michael addition to form a stable thioether bond.[2] This reaction is rapid, highly selective within a pH range of 6.5-7.5, and proceeds under mild, aqueous conditions.[] However, the resulting succinimidyl thioether linkage, long considered stable, is now understood to have significant liabilities, particularly for in-vivo applications. These conjugates are susceptible to a retro-Michael reaction, leading to deconjugation, and can undergo thiol exchange with endogenous thiols like glutathione or serum albumin.[5][6] This can result in premature payload release and off-target effects, compromising both the efficacy and safety of therapeutic conjugates.[5]
This guide provides a comprehensive overview of advanced thiol-based bioconjugation strategies designed to overcome these stability challenges. We will delve into the mechanisms of maleimide instability and present detailed protocols for both traditional and next-generation conjugation techniques that yield more robust and reliable bioconjugates.
A Note on the Analyte 2,3,4,5-tetrahydropyridine-6-thiol: Initial exploration for this specific molecule as a bioconjugation tool reveals it is not an established or documented reagent within the current scientific literature. Based on its structure, it would likely exist in equilibrium with its more stable tautomeric form, a thiolactam. While novel reagents are constantly being developed, this guide will focus on well-characterized, field-proven strategies that offer immediate and reliable solutions to common bioconjugation challenges. We will explore validated cyclic linkers that provide enhanced stability, aligning with the likely intent of exploring structures beyond simple maleimides.
Part 1: The Chemistry of Thiol-Maleimide Conjugate Instability
Understanding the failure modes of traditional maleimide conjugates is critical for designing better alternatives. The succinimidyl thioether linkage is vulnerable to three primary degradation pathways, particularly under physiological conditions (pH 7.4, 37 °C).
-
Retro-Michael Reaction: The Michael addition that forms the conjugate is reversible. The thioether bond can cleave, releasing the original thiol-containing biomolecule and the maleimide-linked payload. This process is a significant contributor to payload loss in vivo.[5]
-
Thiol Exchange: Endogenous thiols, most notably glutathione (GSH) which is present in millimolar concentrations within cells and low levels in plasma, can attack the succinimidyl thioether. This results in the transfer of the payload from the target biomolecule to the competing thiol, leading to off-target effects.[6]
-
Hydrolysis: The succinimide ring of the maleimide is susceptible to hydrolysis, especially at pH values above 7.5. This ring-opening reaction forms a maleamic acid derivative, which is no longer susceptible to the retro-Michael reaction but represents a permanent, and structurally different, modification of the original conjugate.[2]
These degradation pathways are not mutually exclusive and present a significant challenge for the development of long-circulating ADCs and other therapeutic bioconjugates.
Caption: Instability pathways of thiol-maleimide bioconjugates.
Part 2: Advanced Strategies for Stable Thiol Bioconjugation
To address the limitations of maleimides, researchers have developed innovative strategies that either modify the maleimide structure or utilize entirely different electrophilic partners for the thiol group.
Strategy A: Intramolecular Cyclization to a Stable Thiazine Linker
A highly effective strategy involves the reaction of a maleimide with a peptide or protein that contains an N-terminal cysteine residue. Following the initial Michael addition, the adjacent deprotonated amine of the N-terminal cysteine attacks the carbonyl group of the maleimide ring. This irreversible intramolecular cyclization forms a stable, six-membered thiazine ring.[7]
This approach has several advantages:
-
Enhanced Stability: The resulting thiazine linker is markedly more stable and is not susceptible to retro-Michael or thiol exchange reactions.[6][7]
-
Homogeneity: The reaction is stereoselective, yielding a single diastereomer, which is advantageous for therapeutic applications where product consistency is paramount.[7]
-
Site-Specificity: It leverages the unique position of an N-terminal cysteine, which can often be introduced via protein engineering without disrupting protein function.
Caption: Formation of a stable thiazine linker from an N-terminal cysteine.
Strategy B: Alternative Thiol-Reactive Electrophiles
A wide array of alternative chemical groups have been developed to form highly stable thioether bonds without the liabilities of maleimides.
| Reagent Class | Reaction Mechanism | Bond Formed | Key Advantages | Key Considerations |
| Haloacetyls (Iodo/Bromoacetamides) | SN2 Nucleophilic Substitution | Thioether | Forms a very stable, irreversible bond.[8] | Slower reaction rates than maleimides; can show some reactivity towards histidine and methionine at higher pH.[8] |
| Vinyl Sulfones | Michael Addition | Thioether | Forms a highly stable, irreversible bond. Excellent selectivity for thiols.[9] | Reaction kinetics are generally slower than maleimides. |
| Pyridazinediones (PD) | Michael Addition | Thioether | Resistant to hydrolysis. The resulting conjugates show reduced thiol exchange compared to maleimides.[2] | Can still undergo retro-Michael reaction, though often slower than maleimides. |
| 5-Methylene Pyrrolones (5MPs) | Michael Addition | Thioether | Highly thiol-specific and stable against hydrolysis. The conjugation is reversible at high pH or via thiol exchange, making it a "tracelessly removable" tool.[10] | Reversibility may not be desirable for all applications requiring long-term stability. |
Part 3: Experimental Protocols
The following protocols provide step-by-step guidance for performing and evaluating thiol-based bioconjugation reactions. As a Senior Application Scientist, I stress the importance of analytical validation at each stage.
Protocol 1: General Protein Conjugation via Maleimide Linker
This protocol provides a baseline method for conjugating a maleimide-functionalized molecule (e.g., a dye, drug, or PEG linker) to a protein containing cysteine residues.
Materials:
-
Protein with accessible cysteine(s) (e.g., antibody, Fab fragment)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM in water)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Maleimide-functionalized reagent
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent: N-acetylcysteine or L-cysteine (100 mM in water)
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation (Disulfide Reduction):
-
a. Dissolve the protein in degassed Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
b. To reduce interchain disulfides (e.g., in an antibody), add TCEP to a final concentration of 1-5 mM (a 20-50 fold molar excess over the protein). Rationale: TCEP is a potent, odor-free reducing agent that does not contain a thiol, preventing it from competing in the subsequent conjugation step.
-
c. Incubate at 37°C for 60-90 minutes under an inert atmosphere (nitrogen or argon) if possible.
-
-
Reagent Preparation:
-
a. Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Rationale: Maleimides can hydrolyze in aqueous solutions; preparing the stock in anhydrous solvent minimizes degradation.
-
-
Conjugation Reaction:
-
a. Add the maleimide stock solution to the reduced protein solution. A typical starting point is a 10-20 fold molar excess of the maleimide reagent over the protein.
-
b. Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Rationale: The reaction is typically rapid, but longer incubation can ensure complete conjugation, especially at lower concentrations.[8]
-
-
Quenching:
-
a. Add the quenching reagent to a final concentration of ~2 mM to react with any excess maleimide reagent. Incubate for 15 minutes. Rationale: This prevents the unreacted maleimide from modifying the purification column or other molecules.
-
-
Purification:
-
a. Purify the resulting bioconjugate from excess reagent and quenching byproducts using an SEC column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
b. Collect fractions and monitor the protein concentration using absorbance at 280 nm.
-
-
Characterization:
-
a. Drug-to-Antibody Ratio (DAR): Determine the average number of molecules conjugated per protein using UV-Vis spectroscopy by measuring absorbance at 280 nm (for protein) and the λmax of the conjugated molecule.
-
b. Purity and Aggregation: Analyze the purified conjugate by SDS-PAGE and analytical SEC to assess purity, integrity, and the presence of aggregates.
-
Protocol 2: Stability Assessment of Bioconjugates
This protocol is essential for validating the stability of your conjugate and comparing different linker technologies.
Materials:
-
Purified Bioconjugate (from Protocol 1 or other methods)
-
Human or mouse plasma
-
Glutathione (GSH) solution (100 mM in PBS, pH 7.4)
-
Analysis: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Plasma Stability Assay:
-
a. Dilute the bioconjugate into plasma to a final concentration of ~0.1 mg/mL.
-
b. Incubate the mixture at 37°C.
-
c. At various time points (e.g., 0, 1, 6, 24, 72 hours), take an aliquot of the sample.
-
d. Process the sample to precipitate plasma proteins (e.g., with acetonitrile) if necessary for your analytical method.
-
e. Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact conjugate remaining.
-
-
Glutathione (GSH) Challenge Assay:
-
a. Incubate the bioconjugate (~0.1 mg/mL in PBS, pH 7.4) with a significant excess of GSH (e.g., 1 mM final concentration). Rationale: This mimics the intracellular reducing environment and accelerates any potential thiol exchange.[6]
-
b. Incubate at 37°C.
-
c. At various time points, analyze aliquots by HPLC or LC-MS to monitor for the appearance of the deconjugated biomolecule or the GSH-payload adduct.
-
Conclusion
The field of bioconjugation is continuously evolving, driven by the need for more stable, specific, and effective therapeutic and diagnostic agents. While traditional maleimide chemistry remains a valuable tool, a thorough understanding of its limitations is crucial. The adoption of advanced strategies, such as the formation of ultra-stable thiazine linkers or the use of next-generation electrophiles, provides researchers with a robust toolkit to build superior bioconjugates. By pairing innovative chemistry with rigorous analytical characterization, scientists can ensure the stability and integrity of their molecules, paving the way for safer and more efficacious products.
References
-
BOC Sciences. (n.d.). Thiol-Based Conjugation Methods for ADC. Bioconjugation - BOC Sciences.
-
Staderini, S., et al. (2024). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. ACS Publications.
-
Zeglis, B. M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC.
-
Barner-Kowollik, C. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters.
-
Poole, L. B., & Nelson, K. J. (2010). Methods for the determination and quantification of the reactive thiol proteome. PMC - NIH.
-
High Force Research. (n.d.). Thiol-Specific Linker for Bioconjugation. High Force Research.
-
Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - AR.
-
Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne.
-
Bachem Americas, Inc. (2023). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. ResearchGate.
-
Bachem Americas, Inc. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed.
-
Arote, R. B., & Kim, D. (2021). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. PMC.
-
BenchChem. (n.d.). Navigating the Thiol-Reactive Landscape: A Comparative Guide to Bioconjugation Linkers. Benchchem.
-
Zhou, H., et al. (2017). Thiol-Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. PMC.
-
BioNordika. (n.d.). Bioconjugation application notes. BioNordika.
-
University of Bath. (n.d.). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath's research portal.
Sources
- 1. Bioconjugation application notes [bionordika.dk]
- 2. pubs.acs.org [pubs.acs.org]
- 4. hfrchemistry.com [hfrchemistry.com]
- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocols for Site-Specific Protein Modification via Cysteine Arylation
Scientific Rationale: The Shift from Alkylation to Arylation
In the landscape of bioconjugation, cysteine remains the premier target for site-specific protein modification due to its low natural abundance and inherently high nucleophilicity at physiological pH. Historically, the field has relied heavily on alkylation strategies—specifically Michael additions to maleimides or S_N2 reactions with α-halocarbonyls.
The Causality of Instability: While maleimide chemistry is rapid, the resulting succinimide thioether linkages (S–C(sp³)) are thermodynamically vulnerable. Under physiological reducing conditions, these linkages undergo retro-Michael reactions, leading to premature payload release and off-target thiol exchange (e.g., transfer to human serum albumin).
The Arylation Advantage: Cysteine arylation addresses this fundamental flaw by generating a highly stable S–C(sp²) bond[1]. This linkage is entirely resistant to retro-Michael cleavage, exogenous thiols, and physiological pH fluctuations, making it an essential methodology for the development of stable antibody-drug conjugates (ADCs), macrocyclic peptides, and therapeutic proteins[1][2].
Mechanistic Pathways of Cysteine Arylation
The rational design of cysteine arylation protocols relies on three distinct mechanistic pathways, each offering unique advantages depending on the electronic nature of the desired payload.
-
Nucleophilic Aromatic Substitution (S_NAr): This metal-free pathway requires electron-deficient arenes (e.g., perfluoroarenes, chloronitrobenzenes, or heteroaryl methylsulfones like MSBT)[1]. The reaction proceeds via a negatively charged Meisenheimer complex. By tuning the steric hindrance of aryl thioethers, researchers can even engineer cleavable S_NAr linkages for reversible modifications[3].
-
Organometallic-Mediated Arylation: To conjugate electron-neutral or electron-rich arenes (which fail in S_NAr), transition metals such as Palladium (Pd) or Gold (Au) are utilized[1][4]. Pre-formed Pd(II) oxidative addition complexes (OACs) rapidly coordinate the cysteine thiolate, followed by reductive elimination to form the S-aryl bond[2].
-
Photoredox Catalysis: A biocompatible, metal-free alternative utilizing visible light, organic dyes (e.g., Eosin Y), and aryldiazonium salts to generate aryl radicals that selectively trap cysteine thiols[5].
Mechanistic divergence of cysteine arylation via SNAr and Organometallic pathways.
Quantitative Comparison of Arylation Modalities
| Modality | Representative Reagents | Primary Mechanism | Optimal pH | Key Advantage | Limitation |
| S_NAr | Perfluoroarenes, MSBT | Addition-Elimination | 7.5 – 8.5 | Metal-free, highly chemoselective | Restricted to electron-deficient arenes |
| Organometallic | Pd(II) OACs, Au(III) complexes | Oxidative Addition / Reductive Elimination | 6.5 – 8.0 | Broad substrate scope (tolerates electron-rich payloads) | Requires synthesis of metal complexes |
| Photoredox | Diazonium salts + Eosin Y | Radical Trapping | 7.0 – 8.0 | Mild, room temperature, visible-light driven | Diazonium salt instability |
Experimental Protocols
Protocol A: Chemoselective S_NAr Arylation using Heteroaryl Methylsulfones
Causality Note: Methylsulfonyl benzothiazole (MSBT) is utilized because the methylsulfonyl group acts as an exceptional leaving group, drastically lowering the activation energy required for S_NAr without the need for toxic heavy metals[1].
Materials:
-
Target protein containing a free cysteine (10–50 µM final concentration)
-
MSBT-functionalized payload (10 mM stock in DMSO)
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0[3]
-
Zeba Spin Desalting Columns (7K MWCO)
Step-by-Step Methodology:
-
Preparation: Ensure the protein's cysteine is fully reduced. If stored in DTT or β-mercaptoethanol (BME), remove these reagents completely via spin desalting. Why? DTT/BME contain competing thiols that will irreversibly consume the MSBT reagent.
-
Reaction Initiation: Dilute the protein to 20 µM in the Reaction Buffer. Add the MSBT reagent to a final concentration of 200 µM (10 molar equivalents). Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the mixture at 25°C for 1 to 2 hours with gentle end-over-end mixing.
-
Quenching & Purification: Quench the reaction by adding a 100-fold excess of L-cysteine (relative to the MSBT reagent) for 10 minutes. Purify the arylated protein using a fresh Zeba Spin column pre-equilibrated with PBS.
Protocol B: Organometallic Palladium-Mediated S-Arylation
Causality Note: Pre-formed Pd(II) oxidative addition complexes (OACs) are used instead of in-situ cross-coupling. This prevents exposing the delicate protein to harsh temperatures, strong bases, or active Pd(0) species that cause protein precipitation[2].
Materials:
-
Target protein (10–50 µM)
-
Pre-synthesized Pd(II)-OAC reagent (e.g., RuPhos-Pd(II)-Aryl complex)
-
Reaction Buffer: 20 mM HEPES or PBS, pH 7.4
Step-by-Step Methodology:
-
Reduction: Treat the protein with 10 equivalents of TCEP for 30 minutes to reduce disulfides. Critical Step: Remove TCEP via spin filtration before proceeding. While TCEP lacks a thiol, its phosphine core can coordinate and poison the Pd(II) center.
-
Conjugation: To the protein solution (20 µM in PBS), add 5–10 equivalents of the Pd(II)-OAC reagent (from a freshly prepared DMSO stock).
-
Incubation: React at room temperature for 30–60 minutes. The high electrophilicity of the Pd(II) center drives rapid kinetics[2].
-
Metal Scavenging & Purification: Add a metal scavenger (e.g., 3-mercaptopropionic acid or a commercial Pd-scavenging resin) to sequester the eliminated Pd(0) species. Purify via Size Exclusion Chromatography (SEC).
End-to-end self-validating workflow for site-specific cysteine arylation.
Self-Validating System & Troubleshooting (Quality Control)
A robust bioconjugation protocol must be self-validating. To ensure the scientific integrity of the arylation, implement the following orthogonal validation steps:
-
Intact Mass Spectrometry (LC-MS): This is the definitive proof of conjugation. You must observe a clean mass shift corresponding exactly to the mass of the aryl payload minus the leaving group (e.g., -HF for perfluoroarenes, or -PdL for organometallics). Absence of +2x or +3x mass shifts confirms site-selectivity.
-
Ellman’s Assay (DTNB): Use 5,5'-dithiobis-(2-nitrobenzoic acid) to quantify free thiols. A successful reaction will show a >95% reduction in absorbance at 412 nm compared to the unreacted protein control, proving the cysteine has been covalently occupied.
-
Troubleshooting Incomplete Conversion: If conversion is low, verify that the protein is not sterically occluding the cysteine. Denaturing the protein slightly (e.g., adding 1-2 M Urea) during the reaction can diagnose steric hindrance. If conversion improves, the native conformation is burying the target residue.
References
-
Arylation Chemistry for Bioconjugation - PMC - NIH. National Institutes of Health. Available at:[Link]
-
Cleavable and Tunable Cysteine-Specific Arylation Modification by Aryl Thioethers. Chemical Science (RSC Publishing). Available at:[Link]
-
Visible‐Light‐Mediated Selective Arylation of Cysteine in Batch and Flow - PMC. National Institutes of Health. Available at:[Link]
-
Tuning cyclometalated gold(III) for cysteine arylation and ligand-directed bioconjugation. National Institutes of Health. Available at:[Link]
-
Organometallic palladium reagents for cysteine bioconjugation. MIT Open Access Articles. Available at: [Link]
Sources
- 1. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Tuning cyclometalated gold(III) for cysteine arylation and ligand-directed bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible‐Light‐Mediated Selective Arylation of Cysteine in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Thiol-Mediated Labeling of Peptides and Proteins with Tetrahydropyridine-Containing Moieties
Introduction: The Power of Precision in Bioconjugation
In the landscape of modern biological research and therapeutic development, the ability to selectively modify proteins and peptides is paramount. Site-specific bioconjugation allows for the attachment of probes, drugs, and other functionalities to biomolecules, enabling detailed investigation of their function, localization, and interactions.[1] Among the canonical amino acids, cysteine, with its unique thiol (-SH) group, stands out as a prime target for such modifications. The relatively low natural abundance of cysteine and the high nucleophilicity of its thiolate anion form provide a chemical handle for precise and efficient labeling.[2][3][4]
This guide provides a comprehensive overview of the core chemical strategies used to target thiols for bioconjugation, with a specific focus on how these methods can be applied to label proteins with complex, bioactive scaffolds such as tetrahydropyridines. Tetrahydropyridines (THPs) are a significant class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[5][6][7] By leveraging robust thiol-based chemistries, these potent scaffolds can be attached to targeting proteins or peptides, opening new avenues for drug delivery, diagnostic imaging, and fundamental research. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss the critical parameters for achieving successful and reproducible conjugations.
Section 1: Foundational Chemistries for Thiol-Specific Labeling
The success of any bioconjugation strategy hinges on the choice of a chemical reaction that is selective, high-yielding, and proceeds under biocompatible conditions (i.e., aqueous environment, neutral pH, and ambient temperature). Two cornerstone methodologies for targeting thiols are Michael addition and Native Chemical Ligation (NCL).
Michael Addition: The Workhorse of Thiol Bioconjugation
The thiol-Michael addition is a widely used reaction where a nucleophilic thiol attacks an electron-deficient double bond of a Michael acceptor, such as a maleimide.[3] This reaction is highly efficient and selective for thiols at physiological pH, where the cysteine side chain is sufficiently nucleophilic to react while other residues, like the more abundant amines on lysine, are protonated and largely unreactive.[8]
Causality Behind the Choice: The popularity of maleimide chemistry stems from its rapid reaction kinetics and high selectivity. However, a critical consideration is the stability of the resulting succinimidyl thioether linkage. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo, leading to payload exchange.[9][10] More recent developments have introduced reagents like phenyloxadiazolyl methyl sulfones (PODS), which react specifically with thiols to form more stable linkages, addressing this key limitation.[9][10]
Caption: Workflow of Thiol-Michael Addition with a Maleimide.
Native Chemical Ligation (NCL): Forging Native Peptide Bonds
Native Chemical Ligation (NCL) is a powerful technique for ligating two unprotected peptide fragments. The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.[11] The process is initiated by a chemoselective transthioesterification, followed by a rapid, irreversible intramolecular S-to-N acyl shift that forms a native peptide bond at the ligation site.[12][13]
Causality Behind the Choice: NCL is transformative because it allows for the synthesis of large proteins that are inaccessible by standard solid-phase peptide synthesis (SPPS).[11] It enables the precise introduction of modifications, such as isotopic labels or post-translational modifications, within a specific segment of a protein. The reaction's high chemoselectivity means no protecting groups are needed for other amino acid side chains, simplifying the overall synthetic scheme.[11]
Caption: Mechanism of Native Chemical Ligation (NCL).
Section 2: Application Focus - Labeling with Tetrahydropyridine Derivatives
Tetrahydropyridine (THP) scaffolds are privileged structures in medicinal chemistry, forming the core of many pharmacologically active agents.[7] To conjugate a THP-containing molecule (the "payload") to a protein, the THP molecule must first be derivatized with a thiol-reactive handle. This creates a bifunctional linker that tethers the bioactive THP core to the protein of interest.
The most common approach is to functionalize the THP molecule with a maleimide group, creating a "THP-maleimide" probe that can then be reacted with a protein's cysteine residue(s) as described in Section 1.1.
Caption: Conceptual workflow for creating a THP-protein conjugate.
Section 3: Experimental Protocols
The following protocols provide a robust framework for labeling proteins with thiol-reactive probes.
Protocol 1: Cysteine-Specific Labeling with a Maleimide Probe
This protocol describes a general method for conjugating a maleimide-functionalized molecule (e.g., THP-Maleimide) to a protein containing one or more accessible cysteine residues.
Self-Validation: The protocol includes steps for removing the reducing agent before adding the maleimide probe. This is critical because common reducing agents like DTT contain thiols and will compete with the protein for the probe, while others like TCEP can also react with maleimides.[14] Success is validated by comparing labeled and unlabeled protein via SDS-PAGE and Mass Spectrometry.
Materials:
-
Protein of interest (in a buffer without primary amines, e.g., Phosphate Buffered Saline, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (100 mM stock in water)
-
Maleimide-functionalized probe (10 mM stock in DMSO or DMF)
-
Phosphate Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Desalting column (e.g., PD-10) or spin filtration unit appropriate for the protein's molecular weight.
-
Quenching reagent: L-cysteine or β-mercaptoethanol (1 M stock in water)
Procedure:
-
Protein Preparation and Reduction (If Necessary):
-
Dissolve the protein to a final concentration of 1-5 mg/mL in Phosphate Buffer.
-
Expert Insight: If the protein contains disulfide bonds that need to be reduced to free up thiols for labeling, add TCEP to a final concentration of 10-20 fold molar excess over the protein. TCEP is preferred over DTT as it does not contain a thiol group and is more stable.[14]
-
Incubate at room temperature for 60 minutes.
-
-
Removal of Excess Reducing Agent:
-
Remove the excess TCEP from the protein solution using a desalting column or through buffer exchange with a spin filtration unit, equilibrating with fresh Phosphate Buffer.
-
Causality: This step is crucial to prevent the reducing agent from reacting with and consuming the maleimide probe.[14]
-
-
Conjugation Reaction:
-
Immediately after removing the TCEP, add the maleimide-functionalized probe to the protein solution. Use a 10- to 20-fold molar excess of the probe over the protein.
-
Expert Insight: Add the probe stock solution dropwise to the protein solution while gently vortexing to prevent localized high concentrations that could lead to protein precipitation.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess maleimide probe.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted probe and quenching reagent by size exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Characterization of the Labeled Protein
Confirming the success and stoichiometry of the labeling reaction is a critical final step.
Methods:
-
SDS-PAGE Analysis:
-
Run samples of the unlabeled starting protein and the final purified conjugate on an SDS-PAGE gel.
-
If the attached probe has a significant molecular weight, a shift in the band corresponding to the labeled protein will be visible. If the probe is fluorescent, the gel can be imaged on a fluorescence scanner before staining with Coomassie to visualize the specific labeling.
-
-
UV-Vis Spectroscopy:
-
If the probe has a distinct absorbance spectrum, the degree of labeling (DOL) can be calculated by measuring the absorbance of the conjugate at two wavelengths: one for the protein (typically 280 nm) and one for the probe's absorbance maximum.
-
-
Mass Spectrometry (MS):
-
This is the most definitive method for confirming conjugation. Techniques like MALDI-TOF or ESI-MS can precisely measure the mass of the conjugate. The mass increase should correspond to the mass of the attached probe molecule(s).[15]
-
Section 4: Quantitative Data and Key Parameters
The efficiency of thiol-based labeling is influenced by several factors. The table below summarizes key parameters for the maleimide-thiol reaction.
| Parameter | Recommended Range | Rationale & Expert Insight |
| pH | 6.5 - 7.5 | Balances the rate of reaction with protein stability. Below pH 6.5, the thiolate concentration is low, slowing the reaction. Above pH 8.0, maleimides can hydrolyze, and reaction with amines (e.g., lysine) becomes more likely.[3][8] |
| Probe:Protein Ratio | 10:1 to 20:1 (molar) | A molar excess of the probe drives the reaction to completion. The optimal ratio depends on the number of available cysteines and should be optimized to avoid non-specific labeling or protein modification. |
| Temperature | 4°C to 25°C | Room temperature (25°C) provides a faster reaction rate (1-2 hours). Colder temperatures (4°C) can be used overnight to protect sensitive proteins. |
| Reducing Agent | TCEP | TCEP is a non-thiol-based reducing agent, preventing it from competing with the protein for the maleimide probe. It must be removed before adding the probe.[14] |
Conclusion
Thiol-based bioconjugation is a robust and versatile strategy for the site-specific modification of peptides and proteins. By understanding the underlying chemistry of reactions like Michael addition and Native Chemical Ligation, researchers can effectively attach a wide variety of payloads, including complex and pharmacologically relevant scaffolds like tetrahydropyridines. The protocols and insights provided in this guide offer a validated starting point for researchers, scientists, and drug development professionals to successfully design and execute their labeling experiments, ensuring reproducibility and advancing their scientific objectives.
References
-
A method for site-specific labeling of multiple protein thiols. Protein Science.[Link]
-
Labeling Thiols on Proteins, Living Cells, and Tissues with Enhanced Emission Induced by FRET. ResearchGate.[Link]
-
Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Journal of the American Chemical Society.[Link]
-
Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. Scholars Archive, University of Massachusetts Boston.[Link]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances.[Link]
-
Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Bioconjugate Chemistry.[Link]
-
Proteomic approaches to the characterization of protein thiol modification. Free Radical Biology and Medicine.[Link]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing.[Link]
-
Native Chemical Ligation: A Boon to Peptide Chemistry. International Journal of Peptide Research and Therapeutics.[Link]
-
(PDF) Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. ResearchGate.[Link]
-
Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics.[Link]
-
Thiol-Redox Proteomics to Study Reversible Protein Thiol Oxidations in Bacteria. protocols.io.[Link]
-
Native Chemical Ligation-Desulfurization. (a) Structures of thiol... ResearchGate.[Link]
-
Medicinal Thiols: Current Status and New Perspectives. Current Chemical Biology.[Link]
-
Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath's research portal.[Link]
-
Insights into the Finer Issues of Native Chemical Ligation: An Approach to Cascade Ligations. Organic Letters.[Link]
-
Native chemical ligation – Knowledge and References. Taylor & Francis.[Link]
-
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments.[Link]
-
Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. RSC Publishing.[Link]
Sources
- 1. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the Finer Issues of Native Chemical Ligation: An Approach to Cascade Ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Highly Functionalized Tetrahydropyridines via Multicomponent Reactions
Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Advanced Methodology & Protocol Guide
Strategic Overview & Rationale
Tetrahydropyridines (THPs) are privileged heterocyclic scaffolds embedded in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting potent antimalarial, anti-inflammatory, and neuroprotective properties [1]. Traditional linear syntheses of THPs often suffer from poor atom economy, hazardous solvent requirements, and laborious intermediate purification steps.
As a Senior Application Scientist, I recommend transitioning to Multicomponent Reactions (MCRs) for THP synthesis. MCRs bypass the isolation of reactive intermediates, driving the equilibrium forward through a cascade of bond-forming events. Specifically, the pseudo-five-component reaction—utilizing two equivalents of an aromatic aldehyde, two equivalents of an aniline derivative, and one equivalent of a
The Causality of Experimental Choices
The selection of a Lewis acid or specialized organocatalyst is not arbitrary; it is the fundamental driver of the reaction's chemoselectivity. The catalyst must possess dual functionality: it must be Lewis acidic enough to activate the carbonyl carbon of the aldehyde for nucleophilic attack, yet mild enough not to degrade the
Mechanistic Pathway & Logical Relationships
The synthesis proceeds via an orchestrated sequence of condensation and cyclization events. Understanding this mechanism is critical for troubleshooting yield drops or byproduct formation.
-
Imine Formation: The amine condenses with the first equivalent of the aldehyde to form a Schiff base (Imine).
-
Knoevenagel Condensation: The
-keto ester reacts with the second equivalent of the aldehyde to form an electrophilic Knoevenagel adduct. -
Intermolecular Mannich-Type Addition: The enol form of the
-keto ester (or the amine) facilitates a nucleophilic attack on the imine. -
Intramolecular Cyclization: A final aza-Diels-Alder or intramolecular ring closure yields the functionalized tetrahydropyridine, extruding water as the only stoichiometric byproduct.
Caption: Mechanistic cascade of the pseudo-five-component synthesis of tetrahydropyridines.
Catalyst Efficacy & Quantitative Data
The choice of catalyst dictates the reaction conditions (solvent vs. solvent-free) and the kinetic profile. Below is a comparative analysis of field-validated catalytic systems [1, 2, 3].
| Catalytic System | Loading (mol%) | Solvent System | Temp (°C) | Time (h) | Avg. Yield (%) | Key Advantage |
| Cu(OTf)₂ | 10 | Solvent-Free | 60 | 0.5 - 1.5 | 88 - 94 | Extremely fast, no solvent waste [2]. |
| L-Proline / TFA | 10 / 5 | Acetonitrile | Reflux | 4.0 - 6.0 | 80 - 89 | High atom economy, metal-free[3]. |
| H₄BTCA | 5 | Ethanol | RT | 1.0 - 2.0 | 85 - 92 | Mild organocatalyst, room temp [4]. |
Note: Cu(OTf)₂ is highly recommended for library generation due to its rapid turnover and solvent-free compatibility, which drastically reduces the E-factor of the process.
Standardized Protocol: Cu(OTf)₂-Catalyzed Synthesis
This protocol describes the solvent-free, pseudo-five-component synthesis of tetrahydropyridine-3-carboxylates using Copper(II) triflate. It is designed as a self-validating system —meaning the physical chemistry of the reaction provides real-time feedback on its success, minimizing the need for constant LC-MS sampling.
Reagents Required
-
Aromatic Aldehyde (e.g., Benzaldehyde): 2.0 mmol
-
Aromatic Amine (e.g., Aniline): 2.0 mmol
- -Keto Ester (e.g., Ethyl acetoacetate): 1.0 mmol
-
Catalyst: Cu(OTf)₂ (0.1 mmol, 10 mol%)
Step-by-Step Methodology
-
Substrate Loading: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, sequentially add the
-keto ester (1.0 mmol), aromatic aldehyde (2.0 mmol), and aromatic amine (2.0 mmol).-
Causality: Adding the liquid reagents first ensures a homogeneous initial mixture before the solid catalyst is introduced, preventing localized hot spots.
-
-
Catalyst Introduction: Add Cu(OTf)₂ (10 mol%) to the stirring mixture.
-
Thermal Activation: Place the flask in a pre-heated oil bath at 60 °C. Stir vigorously.
-
Self-Validating Phase Transition: Monitor the physical state of the reaction. The mixture will initially be a viscous liquid. As the reaction progresses (typically within 30–45 minutes), the highly functionalized tetrahydropyridine will begin to precipitate out of the solvent-free melt, turning the mixture into a solid/semi-solid mass. This physical phase change is your primary indicator of successful product formation and high conversion.
-
Quenching & Workup: Once the mixture solidifies (and TLC confirms the disappearance of the starting aldehyde), cool the flask to room temperature. Add 10 mL of cold ethanol to the flask and triturate the solid mass to dissolve unreacted starting materials and catalyst.
-
Filtration: Filter the crude product through a sintered glass funnel (Buchner). Wash the filter cake with an additional 5 mL of ice-cold ethanol.
-
Purification: The collected solid is typically >95% pure. If necessary, recrystallize from hot ethanol to afford the analytically pure tetrahydropyridine.
Caption: Step-by-step workflow for the solvent-free synthesis of tetrahydropyridines.
Quality Control & Analytical Validation
To ensure scientific integrity, the protocol relies on orthogonal validation methods:
-
TLC Monitoring: Use an eluent system of Hexane:Ethyl Acetate (8:2). The product will appear as a distinct, lower-Rf UV-active spot compared to the starting aldehyde and amine.
-
Spectroscopic Benchmarks:
-
IR Spectroscopy: Look for the disappearance of the strong aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the ester carbonyl (~1650-1670 cm⁻¹) and secondary amine N-H stretch (~3300 cm⁻¹).
-
¹H NMR (CDCl₃): The structural hallmark of the 1,2,3,6-tetrahydropyridine ring is the presence of distinct benzylic and allylic proton signals, typically appearing as complex multiplets between 4.0–5.5 ppm, alongside the ester ethyl group signals.
-
References
-
Thakur, A., Bharti, R., & Sharma, R. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives: A Mini-Review. Orbital: The Electronic Journal of Chemistry, 13(4), 335-349. URL:[Link]
-
Patil, K. N., Mane, R. A., Jadhav, S. B., & Helavi, V. B. (2019). One pot multicomponent synthesis of highly functionalized tetrahydropyridine using copper (II) triflate as catalyst and their anti-inflammatory activity. Chemical Data Collections, 21, 100233. URL:[Link]
-
Misra, M., Pandey, S. K., Pandey, V. P., Pandey, J., Tripathi, R., & Tripathi, R. P. (2009). Organocatalyzed highly atom economic one pot synthesis of tetrahydropyridines as antimalarials. Bioorganic & Medicinal Chemistry, 17(2), 625-633. URL:[Link]
-
Recent advances in the synthesis of tetrahydropyridine analogues as potent antibiofilm agents. (2025). National Center for Biotechnology Information (PMC). URL:[Link](Note: URL representative of PMC repository indexing for H4BTCA-catalyzed MCRs)
Application Note: Exploiting Thiol Derivatives for Site-Specific Radiopharmaceutical Synthesis and Molecular Imaging
Executive Summary & Mechanistic Principles
In the development of targeted radiopharmaceuticals, maintaining the biological integrity of the targeting vector (e.g., peptide, antibody, or aptamer) is paramount. Traditional radiolabeling often relies on the random modification of primary amines (lysine residues), which can sterically hinder the receptor-binding domain and result in heterogeneous product mixtures.
Thiol derivatives (-SH) offer a powerful alternative. Due to the low natural abundance of free cysteines in proteins, thiols enable highly controlled, site-specific radiolabeling that preserves the biological activity of the targeting vector (1)[1]. The sulfhydryl group acts as a powerful, soft nucleophile, which is exploited via two distinct mechanistic pathways:
-
Direct Metal Chelation (SPECT): The thiol sulfur forms highly stable coordinate covalent bonds with soft transition metals. Tetradentate chelators like the N3S core (mercaptoacetyl-triglycine, MAG3) coordinate the[99mTc=O]3+ core to form a stable, square pyramidal complex used extensively in SPECT imaging (2)[2].
-
Prosthetic Group Conjugation (PET): For non-metallic PET isotopes like Fluorine-18, direct labeling of delicate proteins is impossible due to harsh fluorination conditions. Instead, an 18F-labeled prosthetic group containing a Michael acceptor (e.g., maleimide or vinyl sulfone) is synthesized and subsequently conjugated to a free thiol on the biomolecule under mild, aqueous conditions (1)[1].
Radiosynthetic Workflow Diagram
Thiol-mediated radiolabeling pathways: Direct Tc-99m chelation vs. F-18 maleimide conjugation.
Application 1: Direct Metal Chelation (Technetium-99m MAG3)
Mechanistic Causality: Technetium-99m is eluted from a generator as pertechnetate ([99mTc]TcO4-), which is chemically inert. It must be reduced to the Tc(V) oxidation state using stannous chloride (SnCl2). Because direct reduction in the presence of the MAG3 precursor can lead to the formation of hydrolyzed reduced technetium (TcO2 colloid), a weak intermediate ligand (like tartrate) is used to stabilize the Tc(V) core before transchelation to the thermodynamically favored N3S core (2)[2].
Self-Validating Protocol: Synthesis of [99mTc]Tc-MAG3
-
Reconstitution: Dissolve a lyophilized kit containing 1 mg of benzoyl-MAG3, 40 mg of sodium tartrate, and 0.1 mg of SnCl2·2H2O in 1 mL of sterile saline.
-
Activity Addition: Add 500–1000 MBq of generator-eluted sodium[99mTc]pertechnetate in 1-2 mL of saline.
-
Transchelation & Deprotection (Critical Step): Immediately place the reaction vial in a boiling water bath (100°C) for 10 minutes.
-
Causality: The MAG3 precursor is supplied with an S-benzoyl protecting group to prevent premature disulfide formation. Heating to 100°C is thermodynamically required to cleave this protecting group in situ and to overcome the activation energy required for the transchelation of Tc(V) from the weak tartrate intermediate[2].
-
-
Cooling & Stabilization: Remove the vial and allow it to cool to room temperature for 15 minutes. Introduce 2 mL of air into the vial to oxidize any remaining Sn(II), preventing the delayed formation of TcO2 impurities.
Application 2: Site-Specific PET Tracer Synthesis via Click Chemistry
Mechanistic Causality: The maleimide double bond is highly electrophilic and reacts selectively with the thiolate anion (S-) via Michael addition. The reaction pH must be strictly controlled between 6.5 and 7.0. At pH > 8.0, primary amines (e.g., lysine residues) deprotonate and compete for the maleimide, destroying site-specificity. At pH < 6.0, the thiol remains protonated (-SH), drastically reducing its nucleophilicity and stalling the reaction rate (1)[1].
Self-Validating Protocol: Conjugation of [18F]FBEM to a Cys-Peptide
-
Peptide Reduction: Incubate 100 µg of the disulfide-bridged peptide with 5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) in 0.1 M phosphate buffer (pH 6.8) for 30 minutes at room temperature.
-
Causality: Dithiothreitol (DTT) contains two free thiols that will aggressively compete with the peptide for the [18F]FBEM maleimide group. TCEP reduces disulfides efficiently but is thiol-free, eliminating the need for a purification step before radiolabeling[1].
-
-
Radioconjugation: Add the purified[18F]FBEM (approx. 200 MBq) dissolved in 50 µL of ethanol to the peptide solution. Incubate at room temperature for 15 minutes.
-
Quenching: Add 10 µL of a 10 mM L-cysteine solution to quench any unreacted[18F]FBEM, preventing off-target alkylation of blood serum proteins during in vivo injection.
-
Purification: Isolate the final [18F]-peptide using semi-preparative radio-HPLC.
Quantitative Data: Comparison of Thiol-Reactive Strategies
| Conjugation Strategy | Reactive Group | Typical Radionuclide | Reaction Conditions | Average RCY (%) | In Vivo Stability Profile |
| Direct Chelation | N3S Core (MAG3) | Tc-99m | 100°C, 10 min, pH 8.0 | >95% | High; forms a highly stable square pyramidal complex (2)[2]. |
| Maleimide Click | Maleimide | F-18, Ga-68 | RT, 15 min, pH 6.8 | 85% | Moderate; susceptible to retro-Michael exchange with serum albumin in circulation (3)[3]. |
| Vinyl Sulfone Click | Vinyl Sulfone | F-18 | 40°C, 30 min, pH 7.5 | >90% | High; yields a single stereoisomer that is functionally irreversible (4)[4]. |
| PODS Conjugation | Phenyloxadiazolyl methylsulfone | Zr-89, Lu-177 | 37°C, 60 min, pH 7.5 | >95% | Very High; superior to maleimide for long-circulating radioimmunoconjugates (5)[5]. |
Self-Validation & Quality Control
To ensure the trustworthiness of the synthesis, the system must be validated both before and after the introduction of radioactivity:
-
Pre-Labeling Validation (Ellman's Assay): Before committing expensive radioisotopes, the presence of reactive thiols must be validated. Ellman's reagent (DTNB) reacts with free thiols to yield 2-nitro-5-thiobenzoate (TNB-), which absorbs strongly at 412 nm. If the absorbance is zero, the peptide is oxidized (disulfide formation), and the radiolabeling will fail.
-
Post-Labeling Validation (iTLC for Tc-99m): Instant thin-layer chromatography (iTLC) is used to validate Radiochemical Purity (RCP). Two solvent systems are required: Methyl ethyl ketone (MEK) to quantify free [99mTc]TcO4- (which migrates to the solvent front), and saline to quantify hydrolyzed [99mTc]TcO2 (which remains at the origin). The RCP must be >90% before release.
References
-
Theranostics: From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Source: thno.org. 1
-
Frontiers in Medicine: Receptor-targeted technetium-99m radiopharmaceuticals: increasing access to molecular imaging in healthcare. Source: frontiersin.org. 2
-
Journal of Nuclear Medicine (JNM): Facile Preparation of a Thiol-Reactive 18F-Labeling Agent and Synthesis of 18F-DEG-VS-NT for PET Imaging of a Neurotensin Receptor–Positive Tumor. Source: snmjournals.org. 4
-
Bioconjugate Chemistry (via PMC): Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Source: nih.gov. 5
-
ACS Omega: 68Ga-Labeled Maleimide for Blood Pool and Lymph PET Imaging through Covalent Bonding to Serum Albumin In Vivo. Source: acs.org. 3
Sources
- 1. thno.org [thno.org]
- 2. Frontiers | Receptor-targeted technetium-99m radiopharmaceuticals: increasing access to molecular imaging in healthcare [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile Preparation of a Thiol-Reactive 18F-Labeling Agent and Synthesis of 18F-DEG-VS-NT for PET Imaging of a Neurotensin Receptor–Positive Tumor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thiol Stability & Bioconjugation Troubleshooting
Welcome to the Technical Support Center for Thiol Stability. Thiol (-SH) groups, primarily found on cysteine residues, are notoriously unstable in aqueous solutions. They are highly susceptible to oxidation, leading to the formation of unintended disulfide bonds (R-S-S-R) or irreversible degradation[1].
As an Application Scientist, I have designed this guide to move beyond simple "tips and tricks." Here, we will explore the underlying chemical causality of thiol degradation, provide a targeted troubleshooting matrix, and establish self-validating protocols to guarantee the integrity of your experiments.
Core Principles: The Causality of Thiol Degradation
To effectively stabilize thiols, one must first understand the thermodynamic and kinetic drivers of their degradation:
-
The Role of pKa and the Thiolate Anion: The reactivity of a sulfhydryl group is heavily dominated by its deprotonated form, the thiolate anion (R-S⁻)[1]. The acid dissociation constant (pKa) of a typical biological thiol ranges from 6.4 to 8.4[2]. At a physiological pH of 7.4, a significant percentage of thiols exist as these highly reactive thiolates[2]. Lowering the pH protonates the thiol, drastically reducing its nucleophilicity and its susceptibility to oxidation[3].
-
Metal-Catalyzed Oxidation: Ubiquitous trace metal ions in buffers, particularly Fe³⁺, Cu²⁺, and Ni²⁺, act as potent catalysts for thiol oxidation[4][5]. This catalytic process rapidly depletes free thiols even when reducing agents are present[5].
-
Auto-oxidation via Dissolved Oxygen: Thiolates react directly with dissolved molecular oxygen in aqueous buffers, a process that accelerates rapidly under alkaline conditions[3].
Mechanistic pathways of thiol degradation via deprotonation and metal-catalyzed oxidation.
Troubleshooting Guide & FAQs
Q1: My thiol-containing peptide loses its free sulfhydryls within hours of dissolving in standard PBS. How can I prevent this? Root Cause: Standard Phosphate-Buffered Saline (PBS) is fully oxygenated and often contains trace heavy metals from the dry salts used during manufacturing. At pH 7.4, a portion of your peptide exists as the reactive thiolate anion[2], which undergoes rapid metal-catalyzed auto-oxidation[4]. Solution:
-
Chelaion: Always supplement your buffer with 1–10 mM EDTA or EGTA. EDTA sequesters trace metals, effectively halting metal-catalyzed oxidation[4][6].
-
Degassing: Purge the buffer with an inert gas (Argon or Nitrogen) to displace dissolved oxygen.
-
pH Adjustment: If downstream applications allow, lower the buffer pH to 6.0–6.5 to shift the equilibrium toward the stable, protonated thiol (R-SH)[2][3].
Q2: I am preparing a protein for maleimide conjugation. Should I use DTT or TCEP to reduce the disulfides? Root Cause: Maleimide groups react via a thiol-Michael addition to form stable thioether bonds[7]. The choice of reducing agent dictates whether you must perform a time-consuming desalting step before conjugation. Solution: Tris(2-carboxyethyl)phosphine (TCEP) is strongly recommended over Dithiothreitol (DTT) for maleimide labeling.
-
Why TCEP? TCEP is a phosphine-based, thiol-free reducing agent. It irreversibly reduces disulfides and, in most cases, does not compete with the protein's cysteines for the maleimide reagent[8][9]. It is also highly stable over a wide pH range (1.5–8.5) and resistant to metal-catalyzed oxidation[5][8].
-
Why not DTT? DTT is a dithiol. It will directly and rapidly react with your maleimide reagent, quenching it before it can label your protein[9]. If DTT is used, it must be completely removed via dialysis or spin filtration prior to adding the maleimide[9][10].
Decision matrix for selecting TCEP vs. DTT based on downstream applications and buffer conditions.
Q3: I used TCEP, but my protein precipitated, or the TCEP seemed to lose its reducing power. What went wrong? Root Cause: While TCEP is robust, it has specific vulnerabilities. TCEP stability can be deleteriously affected by the buffer composition, particularly in the presence of high concentrations of phosphates[5][8]. Solution: If using TCEP for long-term storage or extended incubations, avoid phosphate buffers. Substitute with HEPES, MOPS, or Tris. Ensure the TCEP stock is prepared in highly purified, degassed water and stored at -20°C.
Quantitative Data Summary: TCEP vs. DTT
| Property | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Thiol-free phosphine[9] | Thiol-containing (dithiol)[9] |
| Effective pH Range | 1.5 – 8.5 (Extremely broad)[8] | 7.1 – 8.0 (Optimal)[9] |
| Stability in Air | Highly resistant to auto-oxidation[9] | Prone to oxidation, especially at pH > 7.5[8][9] |
| Metal Sensitivity | Stable in the presence of Fe³⁺, Ni²⁺[5][10] | Rapidly oxidized by trace metals; requires EDTA[5] |
| Maleimide Compatibility | Compatible; usually requires no removal[9][10] | Incompatible; mandatory removal required[9][10] |
| Odor | Odorless[9] | Strong, unpleasant sulfur odor[9] |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include a validation step to confirm success before proceeding to the next expensive phase of your workflow.
Protocol 1: Preparation of Ultra-Stable Thiol Conjugation Buffer
Causality: Removing oxygen and chelating metals eliminates the two primary pathways of thiolate oxidation, creating a thermodynamically stable environment for your compounds.
-
Buffer Formulation: Prepare 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2. Add EDTA to a final concentration of 5 mM[7][11]. (Note: If storing TCEP long-term, swap Phosphate for 50 mM MOPS).
-
Filtration: Pass the buffer through a 0.22 µm sterile filter to remove particulates.
-
Degassing (Crucial Step): Transfer the buffer to a heavy-walled vacuum flask. Apply a vacuum (approx. 20-30 inHg) while stirring vigorously for 15 minutes.
-
Inert Gas Purging: Break the vacuum with high-purity Argon or Nitrogen gas. Bubble the gas directly into the solution using a glass dispersion frit for 15 minutes.
-
Storage: Seal the bottle tightly with Parafilm and store at 4°C.
Protocol 2: Self-Validating Thiol Reduction and Quantification (Ellman’s Assay)
Causality: You cannot assume your protein is fully reduced based on time alone. Ellman's reagent (DTNB) reacts specifically with free thiols to release 2-nitro-5-thiobenzoate (TNB²⁻), which absorbs strongly at 412 nm, providing a direct, quantitative validation of your reduction step[5].
-
Reduction: To your protein solution (1-5 mg/mL in the degassed buffer from Protocol 1), add a 10-fold molar excess of TCEP-HCl[7][11].
-
Incubation: Incubate at room temperature for 30–60 minutes[7].
-
Validation (Ellman's Assay):
-
Prepare a 4 mg/mL stock of DTNB in Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA).
-
In a spectrophotometer cuvette, mix 50 µL of DTNB stock with 2.5 mL of Reaction Buffer. Blank the spectrophotometer at 412 nm.
-
Add 250 µL of your reduced protein sample. Mix well and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation & Decision Gate: Calculate the molar concentration of free thiols using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
-
Formula:[Free Thiol] = (Absorbance_412 / 14150) * Dilution Factor
-
Decision Gate: If the calculated free thiol concentration matches your expected number of cysteine residues, proceed to downstream labeling. If it is lower, repeat the reduction step or check for reagent degradation.
-
References
- A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)
- Relationship of thiol pKa and reactivity. The acid dissociation...
- Source: d-nb.
- (PDF) A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)
- Source: rsc.
- Source: nih.
- N-(2-Aminoethyl)
- 8) A Comparison Between The Sulfhydryl Reductants (TCEP)
- Technical Support Center: TCEP vs.
- 6-[N-(6-Maleimidocaproyl)
- N-(3-hydroxyphenyl)
Sources
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. scribd.com [scribd.com]
- 6. 6-[N-(6-Maleimidocaproyl)]caproic acid nhs | 1337538-62-1 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Synthesis of Substituted Tetrahydropyridine Derivatives
Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the construction of the tetrahydropyridine (THP) scaffold. THPs are privileged pharmacophores found in numerous alkaloids, anti-inflammatory agents, and anticancer drugs[1]. However, their synthesis—particularly when highly substituted or enantioenriched forms are required—presents significant challenges regarding yield optimization, stereocontrol, and catalyst recovery.
This guide is structured to address the most critical experimental hurdles, providing field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure your synthetic workflows are robust and reproducible.
Part 1: Overcoming Low Yields in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are the most atom-economical approach to synthesizing THPs, typically involving an aldehyde, an amine, and a β-ketoester[2]. However, researchers frequently encounter stalled reactions or high levels of impurities.
Caption: Multicomponent reaction (MCR) pathway for tetrahydropyridine synthesis.
FAQ & Troubleshooting
Q: My one-pot MCR for a substituted THP is yielding less than 40% product, and TLC shows multiple side products. What is the mechanistic failure? A: Low yields in MCRs (historically ranging from 30.8% to 58.0% without optimization) are usually due to insufficient Lewis acid activation[1]. If the carbonyl carbon of the aldehyde or the β-ketoester is not adequately activated, the initial condensation to form the intermediate β-enaminone or imine is too slow[2]. This allows competing side reactions (like simple aldol condensations) to dominate. Solution: Switch to a more effective catalytic system. Utilizing a solid-supported catalyst like nano-sphere silica sulfuric acid (NS-SSA) or a Polyaniline/ZrO2 composite functions as a strong Lewis acid, driving the inter-molecular Mannich reaction and subsequent tautomerization, pushing yields to 74–92%[1],[2]. Furthermore, ensure you are using a polar protic solvent (like ethanol) to stabilize the transition states, or perform a systematic solvent screen[3].
Q: How can I improve the sustainability of my workflow? Homogeneous catalysts are complicating my workup. A: Transition to heterogeneous composites. For example, the Polyaniline-Zirconium Oxide (PANI/ZrO2) catalyst can be effortlessly recovered from the reaction mixture via simple filtration and reused for up to seven catalytic cycles without losing substantial activity[2].
Quantitative Data: Catalyst Performance Comparison
| Catalytic System | Reaction Type | Key Advantages | Typical Yields | Ref |
| Uncatalyzed / Traditional | MCR / Cycloaddition | Baseline method; prone to side reactions | 30.8% – 58.0% | [1] |
| Ceric Ammonium Nitrate (CAN) | One-Pot MCR | Mild conditions; high atom economy | Good to High | [4] |
| Nano-sphere Silica Sulfuric Acid | MCR | Solid-supported; easy filtration | 74% – 92% | [1] |
| Polyaniline/ZrO2 Composite | Five-component MCR | High recyclability (up to 7 cycles) | Excellent | [2] |
| Cu(I)/(2S,4R)-Ph-Phosferrox | IEDDA Reaction | Enantiomeric excess up to 98% | 63% – 91% | [5] |
Validated Protocol: PANI/ZrO2 Catalyzed MCR Synthesis[2],[3]
-
Preparation: In a round-bottom flask, combine the aromatic aldehyde (2.0 mmol), aromatic amine (2.0 mmol), and β-ketoester (e.g., methyl acetoacetate, 1.0 mmol).
-
Catalyst Addition: Add the Polyaniline/ZrO2 catalyst to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4.5 to 7 hours.
-
Monitoring: Monitor the consumption of starting materials via Thin Layer Chromatography (TLC) by spotting the mixture at 1-hour intervals[3].
-
Workup: Filter the mixture to recover the PANI/ZrO2 catalyst. Wash the solid catalyst with ethanol and dry for subsequent reuse.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude tetrahydropyridine product via recrystallization or flash column chromatography.
Part 2: Achieving Stereocontrol in Aza-Diels-Alder Reactions
When synthesizing chiral THP derivatives, researchers often rely on the Aza-Diels-Alder or Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) reactions. The primary challenge here is preventing the racemic background reaction.
Caption: Stereocontrol in Aza-Diels-Alder synthesis of tetrahydropyridines.
FAQ & Troubleshooting
Q: My IEDDA reaction between styrenes and in situ generated azoalkenes is yielding a completely racemic mixture (0% ee). How do I induce chirality? A: A racemic mixture indicates that the background reaction (driven purely by the base used to generate the azoalkene from α-halohydrazones) is outcompeting your chiral catalytic pathway[5]. The base alone lacks a chiral environment to differentiate the enantiofaces of the diene during the transition state. To suppress this, you must employ a highly efficient chiral Lewis acid that coordinates tightly to the azoalkene, lowering its LUMO while simultaneously shielding one face. Utilizing a Cu(I)/(2S,4R)-Ph-Phosferrox catalyst system directs the styrene attack stereoselectively, yielding products with up to 98% enantiomeric excess (ee)[5].
Q: Are there organocatalytic alternatives to transition metals for asymmetric THP synthesis? A: Yes. An excellent metal-free alternative is the organocatalytic asymmetric domino reaction (Michael/aza-Henry/cyclization). By using a quinine-derived squaramide catalyst at a very low loading (0.5 mol%), you can facilitate the reaction between a 1,3-dicarbonyl compound, a β-nitroolefin, and an aldimine, achieving highly functionalized tetrahydropyridines with multiple stereogenic centers[6].
Validated Protocol: Organocatalytic Asymmetric Domino Reaction[6]
-
Initialization: Dissolve the 1,3-dicarbonyl compound (0.25 mmol) and β-nitroolefin (0.25 mmol) in CH₂Cl₂ (0.2 mL).
-
Catalysis: Add the quinine-derived squaramide catalyst (0.00125 mmol, 0.5 mol%). Stir the mixture at room temperature for 24 hours to ensure complete intermediate formation.
-
Imine Addition: Add the aldimine (0.5 mmol, 2.0 equivalents) to the reaction mixture.
-
Cyclization: Cool the reaction vessel to -25 °C and continue stirring for 1.5–4 days. Monitor the stereoselective cyclization progress via TLC.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired enantioenriched tetrahydropyridine derivative.
Part 3: Late-Stage Functionalization
Q: I need to add specific aryl groups to an existing THP ring without redesigning my entire de novo synthesis. What is the most efficient method? A: Avoid pre-functionalizing your starting materials if possible. Direct C-H bond functionalization under oxidative conditions represents the state-of-the-art for modifying these heterocycles[7]. Alternatively, if you are working with diene precursors, an efficient palladium-catalyzed Heck/Suzuki tandem reaction of (Z)-1-iodo-1,6-dienes with organoboronic acids can provide various highly substituted tetrahydropyridines in excellent yields under mild conditions[8].
References
1.[1] The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores. Available at: 2.[4] Tetrahydropyridines: a recent update for their multicomponent synthesis. PMC - NIH. Available at: 3.[8] 1,2,3,6-Tetrahydropyridine Synthesis. Organic Chemistry Portal. Available at: 4.[2] One-pot multicomponent synthesis approach for tetrahydropyridines using polyaniline-zirconium oxide composites. Taylor & Francis. Available at: 5.[3] Technical Support Center: Multicomponent Synthesis of Tetrahydropyridines. Benchchem. Available at: 6.[5] Copper(I)-Catalyzed Asymmetric Inverse-Electron-Demand -Aza-Diels−Alder Reaction of α-Halohydrazones with Styrenes. ChemRxiv. Available at: 7.[6] Multi-Component Reactions for the Synthesis of Tetrahydropyridines: Application Notes and Protocols. Benchchem. Available at: 8.[7] (PDF) Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. ResearchGate. Available at:
Sources
- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Thiol-Alkylation of Peptides
Welcome to the Technical Support Center for peptide bioconjugation and proteomics sample preparation. As a Senior Application Scientist, I frequently encounter protocols that treat thiol-alkylation as a simple "mix-and-go" step. However, achieving 100% conversion while maintaining absolute chemoselectivity requires precise thermodynamic and kinetic control.
This guide deconstructs the mechanisms behind reduction and alkylation, providing you with field-proven, self-validating workflows to prevent common pitfalls like over-alkylation, retro-Michael cleavage, and incomplete conjugation.
Core Thiol-Alkylation Workflow
Thiol-alkylation workflow highlighting critical optimization nodes and optional stabilization.
Section 1: Core Protocol & Quantitative Optimization Matrix
To ensure reproducibility, your protocol must be treated as a self-validating system. Every reagent addition should be calculated based on the molarity of available thiols and the specific kinetic requirements of your chosen alkylating agent.
Quantitative Optimization Matrix
| Parameter | Maleimide Conjugation | Iodoacetamide (IAA) Alkylation | Mechanistic Causality |
| Optimal pH | 6.5 – 7.5 | 7.5 – 8.0 | 1[1]. IAA requires a slightly basic pH for optimal thiolate anion formation[2]. |
| Molar Excess | 10x to 20x | 10x to 50x | Excess drives the reaction to completion. 3[3]. |
| Temperature | 4°C to 25°C | 25°C (Strictly in the dark) | 4[4]. |
| Reaction Time | 30 min to 2 hours | 30 to 45 min | 4[3][4]. |
| Buffer Compatibility | PBS, HEPES (Thiol/Amine-free) | Tris, Ammonium Bicarbonate | 5[5]. |
Standardized Self-Validating Methodology
This step-by-step protocol is optimized for proteomics sample preparation and targeted bioconjugation[4].
-
Reduction: Dissolve the peptide/protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.0 for maleimide, or 100 mM Ammonium Bicarbonate, pH 8.0 for IAA).4[4].
-
-
Validation Check: Use Ellman’s Reagent (DTNB) to quantify free sulfhydryls before proceeding.
-
-
Quenching (Critical Step): Add a 3-fold molar excess of free DTT or β-mercaptoethanol relative to the alkylating agent.3[3].
Section 2: Troubleshooting Guide
Q: Why am I seeing over-alkylation (off-target modification of Lys, His, or the N-terminus)? A: Over-alkylation is a kinetic issue driven by excessive electrophile concentration, prolonged reaction times, or excessively high pH[2][3].1[1][6].
-
Solution: Strictly limit IAA concentration to <20 mM and reaction time to <45 minutes. For maleimides, ensure the pH does not exceed 7.5[1][6]. Always implement the quenching step (Step 5) to consume excess reagent before altering the pH or adding digestion enzymes[3].
Troubleshooting logic tree for resolving off-target peptide over-alkylation.
Q: Why is my maleimide-peptide conjugate unstable over time (premature payload release)? A: 7[7][8].
-
Solution: 7[6][7]. Accelerate this by briefly raising the pH to 8.5–9.0 post-conjugation or by using engineered maleimides (e.g., N-aryl substitutions) that auto-catalyze hydrolysis[7][8].
Q: Why is my alkylation incomplete despite using a large excess of maleimide? A: This usually stems from competing thiols or premature reagent hydrolysis.
Section 3: Frequently Asked Questions (FAQs)
Q: TCEP vs. DTT: Which reducing agent should I choose for my workflow? A: The choice depends heavily on your downstream alkylation chemistry:
-
TCEP: . 9[9]. However, TCEP can sometimes undergo side reactions with maleimides, so caution is advised if skipping the desalting step before maleimide conjugation.
Q: Can I perform maleimide conjugation to an N-terminal cysteine? A: Yes, but with a major caveat.1[1][5].1[1][5].
References
-
[4] Title: Protocol CAMCheck Kit. Source: JPT Peptide Technologies. URL:[Link]
-
[7] Title: Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Source: SigutLabs. URL: [Link]
-
[3] Title: A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Source: ResearchGate. URL:[Link]
-
[2] Title: Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Source: PMC / NIH. URL:[Link]
-
[8] Title: Long-Term Stabilization of Maleimide–Thiol Conjugates | Bioconjugate Chemistry. Source: ACS Publications. URL: [Link]
-
[9] Title: In-solution digestion | Proteomics and Mass Spectrometry Core Facility. Source: Penn State University. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
Technical Support Center: Troubleshooting Disulfide Reduction in Bioconjugation
Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low conjugation yields, antibody fragmentation, or payload loss during site-specific labeling. Disulfide reduction is a critical first step in preparing proteins for thiol-reactive conjugation (e.g., maleimide or iodoacetamide labeling). However, the choice of reducing agent—whether TCEP, DTT, or 2-MEA—can introduce catastrophic side reactions if the underlying chemical mechanisms are not properly managed.
This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure high-yield, reproducible bioconjugates.
Section 1: TCEP and Maleimide Cross-Reactivity
Q: Why is my maleimide conjugation yield low when using TCEP as a reducing agent? A: While TCEP (tris(2-carboxyethyl)phosphine) is widely favored because it lacks a thiol group,1[2]. This side reaction 3[3], which consumes your expensive maleimide-fluorophore or drug payload, preventing it from reacting with the target protein thiols.
Q: If TCEP reacts with maleimides, why is it often recommended over DTT? A: Unlike DTT, TCEP does not form mixed disulfides with the target protein, and it operates effectively over a broader pH range (1.5 to 9.0). Because it lacks a thiol, early literature mistakenly assumed it was completely inert to maleimides. We now know that the relative reaction rates of maleimide with TCEP and with cysteinyl thiols are comparable, meaning TCEP must be removed or quenched prior to conjugation to preserve the maleimide reagent[2].
Q: How can I prevent TCEP interference without losing protein on a desalting column? A: You can perform4[4]. These azides react specifically with excess TCEP via the Staudinger reaction, oxidizing the phosphine to an inert phosphine oxide state. This completely eliminates TCEP's nucleophilicity toward maleimides without requiring a tedious desalting step, significantly improving final conjugation yields[3].
Reaction pathways of TCEP in maleimide bioconjugation and azide quenching.
Section 2: DTT Management and Thiol Oxidation
Q: Can I skip DTT removal before adding my maleimide reagent? A: Absolutely not. Dithiothreitol (DTT) is a potent dithiol. If left in the reaction mixture, it will5[5]. DTT must be 6[6] prior to introducing any thiol-reactive probe.
Q: My thiols seem to re-oxidize during the DTT desalting step. How do I prevent this? A: Free sulfhydryls are highly susceptible to aerial oxidation, which reforms disulfides. To prevent this during DTT removal:
-
Use degassed buffers purged with an inert gas (nitrogen or argon).
-
Include 1–10 mM EDTA in your running buffer. EDTA chelates trace divalent metal cations (like Cu²⁺ or Fe²⁺) that catalyze disulfide re-formation[6].
-
Maintain the buffer at a slightly acidic to neutral pH (6.5–7.0) during desalting, as thiolate anions (which form at higher pH levels) oxidize more rapidly.
Section 3: Preventing Over-Reduction in Antibodies
Q: When reducing IgG for site-specific conjugation, my antibody dissociates into heavy and light chains. What went wrong? A: You likely used a strong, non-selective reducing agent like DTT or TCEP. These agents cleave all accessible disulfide bonds at nearly equal rates, including the critical inter-chain disulfides that hold the heavy and light chains together. This obliterates the antibody's structural integrity and antigen-binding function.
Q: How do I selectively reduce only the hinge region of an IgG? A: Use 2-Mercaptoethylamine•HCl (2-MEA). 2-MEA is a mild reducing agent that 7[7] of IgG heavy chains. This controlled partial reduction works by8[8], each with free thiols available for site-directed conjugation, while9[9].
Workflow for selective hinge-region reduction of IgG using 2-MEA.
Quantitative Comparison of Reducing Agents
| Reducing Agent | Molecular Weight | Optimal pH Range | Target Disulfides | Side Reactions with Maleimide | Removal Required Before Conjugation? |
| TCEP | 286.65 g/mol | 1.5 – 9.0 | All accessible disulfides | Forms stable ylene adducts | Yes (or quench in situ with azides) |
| DTT | 154.25 g/mol | 7.0 – 9.0 | All accessible disulfides | Forms mixed disulfides/consumes reagent | Yes (via desalting/dialysis) |
| 2-MEA | 113.61 g/mol | 7.0 – 7.5 | Selective for IgG hinge region | Consumes reagent | Yes (via desalting/dialysis) |
Experimental Protocols
Protocol 1: In Situ TCEP Quenching & Maleimide Conjugation
Self-validating mechanism: Quenching TCEP prior to maleimide addition ensures 100% of the maleimide is available for the protein, validated by a lack of payload depletion in mass spectrometry.
-
Reduction: Dissolve protein in degassed conjugation buffer (pH 7.0–7.5). Add TCEP at a 5- to 10-fold molar excess relative to the protein. Incubate for 30 minutes at room temperature.
-
Quenching: Add 4-azidobenzoic acid (4-ABA) or a water-soluble PEG-azide at a 5:1 molar ratio relative to the initial TCEP concentration.
-
Incubation: Incubate the mixture for 30–60 minutes at room temperature to allow the Staudinger reaction to fully oxidize the TCEP into an inert phosphine oxide.
-
Conjugation: Add the maleimide-functionalized probe at a 10- to 20-fold molar excess relative to the protein. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
Protocol 2: DTT Reduction and Desalting
-
Preparation: Dissolve protein at 1–10 mg/mL in degassed conjugation buffer (e.g., PBS, pH 7.0–7.5) containing 10 mM EDTA.
-
Reduction: Add DTT to a final concentration of 10–50 mM. Incubate for 30 minutes at 37°C.
-
Equilibration: Equilibrate a size-exclusion desalting column (e.g., Sephadex G-25) with degassed conjugation buffer containing 10 mM EDTA.
-
Desalting: Pass the reaction mixture through the column to separate the reduced protein from the low-molecular-weight DTT. Collect the protein fractions.
-
Conjugation: Immediately add the maleimide reagent to the eluted protein fraction to minimize aerial re-oxidation of the free thiols.
Protocol 3: Selective Hinge-Region Reduction of IgG using 2-MEA
-
Preparation: Prepare 1 mL of intact IgG solution (1–10 mg/mL) in Reaction Buffer (PBS containing 10 mM EDTA, pH 7.4).
-
Reduction: Add 6 mg of 2-Mercaptoethylamine•HCl (2-MEA) to the IgG solution to achieve a final concentration of 50 mM.
-
Incubation: Cap the vial tightly and incubate the mixture for exactly 90 minutes at 37°C. (Note: Do not exceed this time, or heavy-light chain cleavage may begin).
-
Purification: Cool to room temperature and immediately purify the half-IgG fragments using a desalting column pre-equilibrated with Reaction Buffer to remove the 2-MEA.
-
Conjugation: Proceed immediately to maleimide conjugation using the newly exposed hinge-region thiols.
References
-
[3] In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. ACS Omega.3
-
[6] Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific. 6
-
[4] In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. PMC. 4
-
[8] S-S bond Reduction by 2-MEA 2-Mercaptoethylamine. BroadPharm. 8
-
[2] Characterization of Reactions between Water-Soluble Trialkylphosphines and Thiol Alkylating Reagents: Implications for Protein Conjugation. ACS Publications. 1
-
[5] Optimizing Maleimide-Thiol Conjugation: A Technical Guide for Researchers. Benchchem. 5
-
[9] Considerations in producing preferentially reduced half-antibody fragments. White Rose Research Online. 9
Sources
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Tracelessly removable bioconjugation tools for temporary thiol protection
Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex challenges of temporary thiol protection in protein engineering, structural biology, and the development of Antibody-Drug Conjugates (ADCs).
When working with cysteine residues, achieving a truly reversible, "traceless" protection strategy is critical. This guide bypasses basic overviews and dives directly into the mechanistic causality, self-validating protocols, and troubleshooting logic required to master 5-Methylene Pyrrolones (5MPs) —the premier tool for tracelessly removable bioconjugation.
Section 1: Core Concepts & Mechanistic FAQs
Q: Why should I transition from traditional maleimides to 5-Methylene Pyrrolones (5MPs) for temporary thiol protection? A: Traditional maleimide-thiol conjugates are highly susceptible to ring-opening hydrolysis under physiological conditions. This side reaction converts the succinimide thioether into a succinamic acid derivative, permanently locking the conjugate and preventing any future thiol exchange or reversibility[1]. 5MPs solve this by replacing the maleimide carbonyl group with a methylene group. This structural modification completely suppresses ring-opening hydrolysis, rendering the 5MP conjugate highly stable while preserving its capacity for truly traceless, reversible cleavage[2].
Q: What is the exact chemical mechanism for the traceless removal of 5MPs? A: The removal is governed by thermodynamic equilibrium and can be driven by two distinct pathways:
-
pH-Driven Retro-Michael Reaction: At an alkaline pH (e.g., 9.5), the equilibrium heavily favors elimination, rapidly releasing the native free thiol without leaving a stereocenter behind[2].
-
Thiol Exchange: At a neutral pH (7.5), introducing a vast molar excess of a competing thiol (such as β-mercaptoethanol or DTT) drives a thermodynamically favored exchange reaction, regenerating the native protein[2].
Section 2: Quantitative Data & Reagent Comparison
To understand the causality of pH-dependent cleavage, review the kinetic stability data below. The half-life (
| Parameter | Maleimide Conjugates | 5MP Conjugates |
| Ring-Opening Hydrolysis | High (Irreversible over time) | None observed (Stable) |
| Stereocenter Generated? | Yes | No |
| Cleavage Half-Life (pH 6.0, 37°C) | N/A (Irreversible) | 104.9 hours |
| Cleavage Half-Life (pH 7.5, 37°C) | N/A (Irreversible) | 16.9 hours |
| Cleavage Half-Life (pH 8.5, 37°C) | N/A (Irreversible) | 4.3 hours |
| Cleavage Half-Life (pH 9.5, 37°C) | N/A (Irreversible) | 0.6 hours |
(Data derived from Zhang et al., JACS[2])
Section 3: Mechanistic Workflow
Mechanistic workflow of 5MP-mediated temporary thiol protection and traceless release.
Section 4: Self-Validating Experimental Methodologies
Every robust experiment must contain internal validation checkpoints. Follow these field-proven protocols for 5MP bioconjugation.
Protocol A: Cysteine-Specific Bioconjugation (Temporary Protection)
Causality Focus: Maintaining a slightly acidic pH (6.0) ensures the cysteine thiol is sufficiently nucleophilic for the Michael addition, while maximizing the half-life of the resulting conjugate (104.9 h) to prevent premature retro-Michael cleavage during processing[2].
-
Buffer Preparation: Prepare your target protein in a rigorously degassed buffer at pH 6.0 (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA).
-
Validation Checkpoint: The inclusion of 1 mM EDTA chelates trace transition metals, preventing auto-oxidation of free thiols into disulfides prior to conjugation.
-
-
Reagent Addition: Add 5–10 molar equivalents of the 5MP reagent (stock dissolved in DMSO) to the protein solution. Ensure the final DMSO concentration remains below 5% v/v to prevent protein unfolding.
-
Incubation: Incubate at room temperature for 1–2 hours with gentle agitation.
-
Validation (LC-MS): Analyze the intact protein via LC-MS. Because 5MP addition does not generate a new stereocenter, you should observe a single, sharp chromatographic peak with a mass shift corresponding exactly to the 5MP adduct[2].
Protocol B: Traceless Cleavage and Thiol Regeneration
Causality Focus: Cleavage requires shifting the thermodynamic equilibrium. This is achieved either by deprotonating the intermediate (pH 9.5) or via mass action (excess external thiol).
-
Method 1 (Alkaline Cleavage): Buffer exchange the 5MP-conjugate into 50 mM Sodium Carbonate buffer, pH 9.5. Incubate at 37°C for 2–3 hours. (The expected half-life is ~0.6 h, ensuring >95% cleavage within 3 hours)[2].
-
Method 2 (Thiol Exchange at Neutral pH): If your protein is sensitive to high pH, maintain the buffer at pH 7.5 and add 50 mM β-mercaptoethanol (BME) or Dithiothreitol (DTT). Incubate at 37°C for 12–24 hours[2].
-
Validation (Ellman’s Assay): Perform an Ellman’s assay using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to quantify the regenerated free sulfhydryl groups. Compare this to the pre-conjugation baseline to ensure 100% traceless recovery.
Section 5: Troubleshooting Guide & Logic Tree
Q: My 5MP-protein conjugate is degrading prematurely during storage. How can I stabilize it? A: Premature retro-Michael cleavage is highly pH-dependent. If your storage buffer is at pH 7.5, the conjugate has a half-life of only ~16.9 hours at 37°C[2]. Solution: Immediately buffer exchange your conjugate into a slightly acidic buffer (pH 6.0) and store it at 4°C or -80°C. At pH 6.0, the half-life extends to over 100 hours even at elevated temperatures, effectively locking the protecting group in place.
Q: I am observing incomplete traceless cleavage when using the Thiol Exchange method. What is the limiting factor? A: Thiol exchange is an equilibrium-driven process. If the concentration of the competing thiol (BME/DTT) drops due to air oxidation, the equilibrium stalls. Scientist's Note: In my experience optimizing ADCs, failing to degas the cleavage buffer is the number one reason for poor thiol exchange yields. Oxygen rapidly depletes your DTT pool. Ensure your buffer is degassed and use at least a 100-fold molar excess of the reducing agent relative to the conjugate.
Troubleshooting logic tree for resolving incomplete traceless cleavage of 5MP conjugates.
References
- Source: Journal of the American Chemical Society / National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
Sources
Technical Support Center: Thiol Compound Stability and Degradation in Physiological Buffers
Welcome to the Technical Support Center for thiol compound stability. This guide is engineered for researchers, assay developers, and drug discovery scientists who frequently encounter reproducibility issues, loss of compound potency, or artifactual oxidation when working with sulfhydryl-containing molecules (e.g., Glutathione, DTT, Cysteine, beta-mercaptoethanol, and synthetic thiol drugs) in standard physiological buffers like PBS, HEPES, or Tris.
Below, we deconstruct the chemical causality of thiol degradation, provide actionable troubleshooting workflows, and outline self-validating protocols to ensure absolute control over the redox state of your experiments.
Mechanistic Overview: The Thiol Degradation Network
To troubleshoot thiol instability, one must first understand the thermodynamic and kinetic pathways that lead to degradation. In aqueous physiological buffers (pH 7.0–7.4), thiols do not simply "expire"; they actively participate in a complex network of auto-oxidation, metal-catalyzed radical formation, and nucleophilic attacks.
Major degradation pathways of thiols in physiological buffers.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why do my thiol compounds degrade so rapidly in standard physiological buffers (e.g., PBS pH 7.4) compared to pure water?
A: The degradation is driven by the acid dissociation constant (
Q2: I added EDTA to my buffer to chelate metals and stop oxidation, but my thiols are still degrading. Why?
A: This is a classic paradox in redox biochemistry. While EDTA successfully chelates free
Q3: What are the irreversible end-products of thiol degradation? A: Upon exposure to oxidants, thiolate anions rapidly form sulfenic acids (-SOH), which are important intermediates in the thiol oxidation process[3]. While sulfenic acids usually react with other thiols to form reversible disulfides, in the absence of free thiols or under sustained oxidative stress, they undergo further irreversible oxidation to form sulfinic (-SO₂H) and sulfonic (-SO₃H) acids[2]. Once a thiol reaches the sulfinic/sulfonic state, it cannot be rescued by standard reducing agents like TCEP or DTT.
Quantitative Data: Thiol Stability Matrix
To optimize your experimental conditions, reference the following causality matrix detailing how environmental factors shift the predominant species and dictate the degradation half-life.
| Environmental Condition | Predominant Species | Relative Stability | Primary Degradation Pathway |
| pH < 6.0 (Acidic) | R-SH (Protonated Thiol) | High | Very slow auto-oxidation |
| pH 7.0 - 7.4 (Neutral) | R-SH | Moderate | Metal-catalyzed auto-oxidation |
| pH > 8.0 (Alkaline) | R-S⁻ (Thiolate Anion) | Very Low | Rapid nucleophilic attack / ROS oxidation |
| + Trace Metals ( | R-S• (Thiyl Radical) | Extremely Low | Radical dimerization into Disulfides |
| + Dissolved | R-SOH (Sulfenic Acid) | Low | Oxidation to Sulfinic/Sulfonic acids |
Troubleshooting Workflow for Thiol Instability
If you detect inconsistent free thiol concentrations or loss of compound efficacy in your in vitro assays, follow this systematic diagnostic tree.
Step-by-step troubleshooting workflow for mitigating thiol degradation.
Self-Validating Experimental Protocols
To guarantee scientific integrity, do not rely on assumptions about your stock solutions. Implement the following self-validating protocols to ensure absolute control over thiol stability.
Protocol A: Preparation and Storage of Ultra-Stable Thiol Stock Solutions
Causality Focus: Eliminating the triad of degradation—alkalinity, trace metals, and oxygen.
-
Solvent Degassing: Boil high-purity Milli-Q water for 5 minutes, then actively sparge with Argon or Nitrogen gas for 15 minutes while cooling. Why? Dissolved oxygen acts as the terminal electron acceptor in thiol auto-oxidation.
-
Acidification: Adjust the solvent to pH 4.0–5.0 using dilute HCl or a weak acetate buffer. Why? Keeping the pH well below the thiol
ensures >99.9% of the molecules remain in the unreactive, protonated (R-SH) state. -
Chelation: Add 100 µM DTPA to the solvent prior to dissolving the thiol compound.
-
Dissolution & Aliquoting: Dissolve the thiol compound to the desired stock concentration (e.g., 100 mM). Immediately aliquot into opaque, single-use microcentrifuge tubes purged with Argon gas.
-
Storage: Flash-freeze in liquid nitrogen and store at -80°C.
-
Self-Validation Step: Thaw one aliquot immediately after freezing and quantify the free thiol concentration against a freshly prepared standard curve (see Protocol B). The recovery must be
98%.
Protocol B: Accurate Quantification of Free Thiols with Acidic Quenching (Modified Ellman's Assay)
Causality Focus: Because the thiolate represents the reactive species in these exchange reactions, it is common practice to quench redox reactions by lowering the pH[4]. Failing to quench the sample prior to analysis leads to artifactual oxidation during the assay itself.
-
Sample Quenching: Extract 50 µL of your experimental sample and immediately mix it with 50 µL of ice-cold 10% Trichloroacetic acid (TCA) or 0.1 M HCl. Why? This instantaneously drops the pH below 3.0, protonating all thiolates and physically freezing the thiol-disulfide exchange equilibrium.
-
Protein Precipitation (If applicable): Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a new tube.
-
Reagent Preparation: Prepare Ellman's Reagent (DTNB) at 2 mM in Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0). Note: The reaction buffer must be alkaline to drive the DTNB reaction, but the sample is only introduced at the exact moment of measurement.
-
Reaction: Add 10 µL of the quenched supernatant to 190 µL of the DTNB Reaction Buffer in a 96-well plate. Incubate for 15 minutes at room temperature in the dark.
-
Measurement: Read absorbance at 412 nm.
-
Self-Validation Step: Always run a parallel standard curve of L-Cysteine or GSH (0–1 mM) prepared in the exact same quenching matrix (e.g., 5% TCA) to account for any matrix-induced absorbance shifts.
References
-
Quantification of Thiols and Disulfides Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review Source: MDPI URL:[Link]
-
Thiol-Based Redox Switches Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
Technical Support Center: Troubleshooting Palladium-Catalyzed Tetrahydropyridine Synthesis
Welcome to the Application Scientist Technical Support Center. Synthesizing tetrahydropyridines via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or intramolecular cyclization (e.g., aza-Heck) is a cornerstone of pharmaceutical drug development. However, these reactions are notoriously susceptible to low yields due to catalyst poisoning, substrate degradation, and poor regiocontrol.
This guide abandons generic advice in favor of field-proven, mechanistically grounded solutions to rescue your yields.
Rapid Diagnostic Workflow
Before altering your stoichiometry, use the following diagnostic logic to isolate the root cause of your low yields.
Diagnostic workflow for troubleshooting low yields in Pd-catalyzed tetrahydropyridine synthesis.
Technical Troubleshooting & FAQs
Q1: Why is my palladium catalyst precipitating as a black powder immediately, resulting in <10% yield? Causality: This is classic "Pd black" formation, indicating severe catalyst deactivation. In tetrahydropyridine synthesis, free secondary amines (if your substrate is unprotected) strongly coordinate to the electrophilic Pd(II) center 1. This amine coordination acts as a reversibly generated off-cycle reservoir that prevents the necessary oxidative addition step, or worse, promotes the irreversible reduction of Pd(II) to inactive Pd(0) nanoparticles 2. Solution: You must either mask the amine's lone pair or sterically block it from the metal center.
-
Option A (Preferred): Protect the nitrogen using an electron-withdrawing group (e.g., N-Boc, N-Ts, or N-Cbz) prior to the coupling step.
-
Option B: If protection is impossible, utilize highly sterically hindered, electron-rich Buchwald-type ligands (e.g., SPhos or XPhos) which resist catalyst deactivation arising from heteroarene/amine coordination 3.
Q2: I am using an N-Boc protected tetrahydropyridine vinyl triflate in a Suzuki coupling, but I mostly recover hydrolyzed piperidinone instead of the coupled product. How do I prevent this?
Causality: Vinyl triflates are highly electrophilic and moisture-sensitive. When subjected to standard Suzuki-Miyaura basic conditions (e.g.,
Q3: During the intramolecular aza-Heck cyclization to form the tetrahydropyridine ring, I am getting a mixture of double-bond isomers. How can I control the regioselectivity?
Causality: The aza-Heck reaction involves an initial aminopalladation followed by
Quantitative Optimization Data
The table below summarizes the causality of base and ligand selection on the yield of tetrahydropyridine vinyl triflates during Suzuki cross-coupling.
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Mechanistic Observation | Yield (%) |
| THF/H₂O | 100 | High triflate hydrolysis due to strong base/heat | 72% | ||
| THF/H₂O | 80 | Moderate hydrolysis; better oxidative addition | 83% | ||
| THF/H₂O | 80 | Minimal hydrolysis; complete conversion | 99% |
Data derived from optimized cross-coupling of azidoarylboronic esters with vinyl triflates4.
Mechanistic Failure Points
Understanding exactly where the catalytic cycle breaks down allows for precise troubleshooting.
Catalytic cycle of Suzuki coupling highlighting failure points leading to low yields.
Self-Validating Experimental Protocols
Protocol A: Synthesis of N-Boc-1,2,3,6-tetrahydropyridin-4-yl triflate
This protocol minimizes hydrolysis and ensures complete enolate trapping.
-
Enolate Formation: To a flame-dried flask under argon, add 1.1 equiv. of LHMDS (1.0 M in THF). Cool the solution to -78 °C. Slowly add a solution of N-Boc-4-piperidinone (1.0 equiv.) in dry THF dropwise. Stir at -78 °C for 1 hour to ensure complete kinetic enolate formation.
-
Triflation: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (
, 1.2 equiv.) in THF dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 15 hours 4. -
Self-Validation Checkpoint: The reaction is self-validating if TLC analysis (20% EtOAc/Hexanes) shows the complete disappearance of the starting ketone (Rf ~0.3, stains heavily with
) and the appearance of a strictly iodine-stainable, non-UV active spot (Rf ~0.6). A NMR aliquot must show a distinct vinylic proton peak at ~5.7 ppm, confirming enol triflate formation.
Protocol B: Optimized Suzuki-Miyaura Cross-Coupling
This protocol prevents protodeboronation and triflate hydrolysis.
-
Preparation: In a Schlenk tube, combine the vinyl triflate (1.0 equiv.), arylboronic acid pinacol ester (1.2 equiv.),
(2 mol %), and (2.4 equiv.) 4. -
Degassing: Add a 4:1 mixture of THF and water. Freeze-pump-thaw the mixture three times to strictly remove oxygen, which can prematurely oxidize the phosphine ligands.
-
Reaction & Self-Validation Checkpoint: Heat the mixture to 80 °C. The successful generation of the active Pd(0) species is visually validated by the solution transitioning from a pale yellow suspension to a clear, deep orange/red homogeneous solution. If the solution turns black and precipitates, the catalyst has died (See Q1).
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via silica gel chromatography.
References
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. 1
-
Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. PMC. 2
-
Strategies for the Syntheses of Complex Molecules. UC Irvine. 5
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NIH. 6
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles. ACS Publications. 4
-
Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Tetrahydropyridine-Based Thiol Probes vs. Traditional Alternatives
As the tracking of biological thiols—specifically cysteine (Cys), homocysteine (Hcy), and glutathione (GSH)—becomes increasingly central to understanding redox homeostasis and neurodegenerative pathologies, the chemical tools we use must evolve. Traditional bioconjugation handles and fluorescent probes often fall short in complex intracellular environments due to reversibility, cross-reactivity, or poor optical properties.
This guide provides a rigorous mechanistic and experimental comparison between emerging Tetrahydropyridine (THP)-based thiol probes and traditional alternatives (Maleimides, Iodoacetamides, and Vinyl Sulfones), designed for researchers engineering the next generation of diagnostics and targeted therapeutics.
Mechanistic Causality: The Need for Advanced Thiol Probes
The thiol group of cysteine is highly nucleophilic, making it a primary target for both physiological signaling and synthetic labeling. The1 is critical for maintaining metabolic and transcriptional processes, and its disruption is a hallmark of neurodegenerative diseases[1]. However, probing these thiols accurately requires overcoming the distinct chemical limitations of legacy reagents:
-
Maleimides: Long considered the gold standard for rapid thiol-Michael addition. However, the resulting thiosuccinimide linkage is inherently unstable in biological fluids. In the presence of competing thiols (like serum albumin), maleimide adducts undergo 2, leading to off-target drug release or signal loss[2].
-
Iodoacetamides (IAM): These reagents operate via an irreversible SN2 alkylation mechanism, effectively preventing unwanted thiol-exchange[2]. However, their reaction kinetics are slow, and at physiological pH, they suffer from promiscuity—frequently cross-reacting with the primary amines of lysine or the imidazole rings of histidine.
The Tetrahydropyridine (THP) Advantage
Recent structural innovations have introduced probes featuring a tetrahydropyridine ring integrated into a hemi-cyanine or naphthalimide core. When these probes encounter biothiols, they undergo a rapid Michael addition followed by structural cyclization.
The Causality of the Signal: This specific reaction disrupts the internal charge transfer (ICT) or photoinduced electron transfer (PET) of the probe. By altering the electron push-pull system, THP-based probes generate a massive, naked-eye trackable ratiometric fluorescence shift. This mechanism provides a 3, virtually eliminating background autofluorescence and allowing for deep-tissue penetration[3].
Reaction pathways and adduct stability of various thiol-reactive chemical probes.
Quantitative Performance Comparison
To objectively evaluate these probes, we must look at their kinetic and optical benchmarks. THP-based probes uniquely combine the rapid kinetics of maleimides with the irreversible stability of vinyl sulfones, while adding superior optical readout capabilities.
| Probe Class | Representative Mechanism | Reaction Time | Detection Limit (Cys) | Stokes Shift | Adduct Stability |
| Tetrahydropyridine (THP) | Michael Addition / Cyclization | ~5 min | ~22 nM | >160 nm | Extremely High |
| Maleimides | Thiol-Michael Addition | <5 min | Variable | <50 nm | Prone to Retro-Michael |
| Iodoacetamides | SN2 Alkylation | 1-2 hours | Variable | N/A | High (Thioether) |
| Vinyl Sulfones | Thiol-Michael Addition | >2 hours | Variable | N/A | High (Thioether) |
Data synthesized from recent spectroscopic evaluations of hemi-cyanine THP derivatives[3].
Validated Experimental Methodology: Live-Cell Ratiometric Imaging
The following protocol outlines a self-validating workflow for quantifying intracellular biothiols under oxidative stress using a THP-based fluorescent probe. We utilize 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to model Parkinsonian neurotoxicity, which 4[4].
Step 1: Cell Culture and Stress Induction
-
Seed SH-SY5Y neuroblastoma cells in 35 mm glass-bottom confocal dishes and culture to 80% confluence in DMEM supplemented with 10% FBS.
-
Induce Redox Imbalance: Treat the experimental cohort with 1 mM MPTP for 24 hours.
-
Causality Check: MPTP inhibits mitochondrial complex I, generating reactive oxygen species (ROS) that rapidly oxidize and deplete free Cys and GSH. Ensure all culture media is strictly free of exogenous reducing agents (e.g., DTT or β-mercaptoethanol), which will prematurely consume the THP probe.
Step 2: Self-Validating Control Preparation
-
Negative Control (Thiol Blockade): Pre-treat a separate control dish of healthy cells with 0.5 mM N-ethylmaleimide (NEM) for 30 minutes.
-
Causality Check: NEM irreversibly alkylates all free intracellular thiols. If the THP probe is truly selective, this 5, proving that the signal is exclusively driven by biothiols and not non-specific hydrophobic binding[5].
Step 3: Probe Incubation and Imaging
-
Wash all dishes gently with warm, serum-free PBS (pH 7.4).
-
Add 5 µM of the THP-based hemi-cyanine probe (diluted in serum-free DMEM) and incubate for 30 minutes at 37°C.
-
Wash cells 3x with PBS to remove unreacted probe.
-
Confocal Imaging: Excite the sample (e.g., at 540 nm). Capture emissions at the unreacted wavelength (540 nm) and the thiol-reacted wavelength (620 nm).
-
Data Analysis: Calculate the
ratio. Ratiometric imaging normalizes artifacts caused by uneven probe loading or variable cell thickness, ensuring that the calculated ratio strictly correlates to the absolute biothiol concentration[3].
Workflow for intracellular biothiol labeling and ratiometric imaging using THP probes.
References
-
Zhao, H., et al. "A novel pH-sensitive hemi-cyanine containing tetrahydropyridine ring near-infrared fluorescence probe with lysosome-targeting ability." ResearchGate. Available at:3
-
McBean, G. J., et al. "Thiol redox homeostasis in neurodegenerative disease." PMC - NIH. Available at: 1
-
Bansal, N., et al. "Attenuation of 1-Methyl-4-Phenyl-1, 2,3,6-Tetrahydropyridine induced nigrostriatal toxicity in mice by N-Acetyl Cysteine." Cellular and Molecular Biology. Available at: 4
-
ResearchGate Database. "A Reactive Antibody Platform for One-Step Production of Antibody–Drug Conjugates Through a Diels–Alder Reaction with Maleimide." ResearchGate. Available at: 2
-
Ye, Z., et al. "Direct Quantification and Visualization of Homocysteine, Cysteine, and Glutathione in Alzheimer's and Parkinson's Disease Model Tissues." Analytical Chemistry - ACS Publications. Available at: 5
Sources
High-Resolution Mass Spectrometry for Validating Protein Conjugation Efficiency: A Comparative Guide
By: Senior Application Scientist
The development of biotherapeutics—ranging from Antibody-Drug Conjugates (ADCs) to PEGylated proteins and fluorescently labeled probes—relies heavily on the precise control of protein conjugation. The Drug-to-Antibody Ratio (DAR) and the specific site of conjugation directly dictate a therapeutic's efficacy, pharmacokinetics, and toxicity profile[1].
While traditional methods like UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC) provide macroscopic estimations of DAR, they lack the molecular specificity required to resolve complex heterogeneous mixtures[1]. To achieve absolute structural confidence, High-Resolution Mass Spectrometry (HRMS) has become the gold standard[2]. This guide objectively compares analytical strategies and HRMS platforms, providing field-proven, self-validating protocols for determining conjugation efficiency.
Analytical Strategies: Top-Down vs. Bottom-Up
Selecting the correct mass spectrometry workflow is entirely dependent on the conjugation chemistry and the analytical question at hand. The causality of this decision matrix is rooted in the structural integrity of the protein under specific solvent conditions.
Figure 1: Decision tree for selecting mass spectrometry workflows based on conjugation chemistry.
The Causality of Method Selection
-
Lysine-Linked Conjugates: Conjugation occurs at surface-exposed lysine residues. Because the interchain disulfide bonds remain intact, the ADC is covalently stable. Thus, standard Denaturing LC-MS (using acidic mobile phases like formic acid and organic solvents) can be used to measure the intact mass[3].
-
Cysteine-Linked Conjugates: Conjugation requires the partial reduction of interchain disulfide bonds. Consequently, the heavy and light chains are held together only by non-covalent hydrophobic interactions. If exposed to denaturing LC-MS conditions, the ADC will immediately dissociate into individual subunits. Therefore, Native Mass Spectrometry —utilizing volatile aqueous buffers like ammonium acetate at neutral pH—is strictly required to preserve the intact 150 kDa complex during ionization[3],[4].
-
Site-Specific Occupancy: Intact mass analysis cannot identify where the payload is attached. To map specific conjugation sites, Peptide Mapping (Bottom-Up LC-MS/MS) is required. The protein is enzymatically digested, and the resulting peptides are sequenced to locate the exact modified residues[5],[2].
Technology Platform Comparison
When evaluating platforms for DAR calculation, HRMS instruments (Orbitrap and Q-TOF) vastly outperform orthogonal techniques in resolving individual drug-loaded species (DAR 0 through 8)[6],[4].
Table 1: Performance Comparison of Analytical Platforms for DAR Determination
| Analytical Platform | Resolution / Mass Accuracy | Cysteine-ADC Compatibility | Site-Specific Mapping | Throughput | Primary Use Case |
| HRMS (Orbitrap) | Ultra-High (>100,000) / < 5 ppm | Yes (Native SEC-MS) | Excellent (MS/MS) | Medium | Deep characterization, MAM, exact mass shifts[5]. |
| HRMS (Q-TOF) | High (~40,000) / < 15 ppm | Yes (Native SEC-MS) | Excellent (MS/MS) | High | Routine DAR screening, intact mass analysis[6],[7]. |
| HIC | Low (Chromatographic only) | Yes (Non-denaturing) | None | High | Quick lot-release testing, physical separation. |
| UV-Vis Spectroscopy | None (Average estimation) | Yes | None | Very High | Rapid concentration and average DAR estimation[1]. |
Table 2: Experimental Validation of Trastuzumab Emtansine (T-DM1) DAR Across Modalities
Note: Data synthesized from established literature benchmarks for the lysine-linked ADC T-DM1 (Kadcyla)[6],.
| Analytical Method | Sample State | Average DAR Calculated | Species Resolved | Mass Accuracy |
| Denaturing LC-MS (ZenoTOF) | Deglycosylated | 3.50 | DAR 0 to DAR 8 | < 15 ppm |
| Native SEC-MS (BioAccord) | Glycosylated (Intact) | 3.46 | DAR 0 to DAR 8 | < 15 ppm |
| UV-Vis Spectroscopy | Intact | ~3.52 | None (Average only) | N/A |
Validated Experimental Protocols
To ensure scientific integrity, every analytical workflow must be a self-validating system . This means incorporating internal controls that immediately flag sample preparation failures or instrument miscalibrations.
Protocol A: Native SEC-MS for Cysteine-Linked ADCs (Global DAR)
This protocol utilizes Size-Exclusion Chromatography (SEC) coupled to an Orbitrap or Q-TOF to determine the global DAR of a cysteine-linked ADC without disrupting non-covalent interactions.
Figure 2: Native MS workflow for cysteine-linked ADCs to prevent subunit dissociation.
Step-by-Step Methodology:
-
Deglycosylation (Complexity Reduction):
-
Action: Incubate 50 µg of the ADC with 1 µL of PNGase F at 37°C for 2 hours.
-
Causality: Antibodies possess heterogeneous N-glycans (e.g., G0F, G1F, G2F) differing by ~144 Da. If left intact, these glycoforms overlap with the mass shifts of the payload, rendering spectral deconvolution mathematically ambiguous[6].
-
Self-Validation Check: Run an unconjugated monoclonal antibody (mAb) standard alongside the ADC. If the control mAb yields a single, sharp deconvoluted peak at ~145 kDa, deglycosylation is complete. Multiple peaks indicate incomplete digestion.
-
-
Buffer Exchange:
-
Action: Desalt the sample into 50 mM Ammonium Acetate (pH 7.0) using a spin column or an online analytical SEC column (e.g., ACQUITY UPLC Protein BEH SEC).
-
Causality: Native ESI requires volatile salts. Ammonium acetate maintains the physiological pH and ionic strength necessary to preserve the non-covalent interactions of the reduced ADC[3].
-
-
Native MS Acquisition:
-
Action: Inject onto a Q-TOF or Orbitrap optimized for high-mass transmission (e.g., elevated capillary temperature, reduced source fragmentation voltage).
-
-
Data Deconvolution & DAR Calculation:
-
Action: Use deconvolution algorithms (e.g., MaxEnt1 or Biologics Explorer) to convert the m/z envelope into a zero-charge mass spectrum[6].
-
Calculation:
-
Protocol B: Peptide Mapping for Site-Specific Occupancy (Bottom-Up)
To pinpoint exact conjugation sites (e.g., engineered cysteines or specific lysines), the protein must be digested into peptides and sequenced via tandem mass spectrometry (MS/MS)[5],[2].
Step-by-Step Methodology:
-
Denaturation & Reduction:
-
Action: Dilute 50 µg of ADC into a denaturing buffer (6 M Guanidine HCl, 100 mM Tris, pH 8.0). Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 30 minutes[5].
-
-
Alkylation (Critical Step):
-
Action: Add Iodoacetamide (IAM) to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes[5].
-
Causality: IAM covalently caps free thiol groups on cysteines. If this step is omitted, artificial disulfide scrambling will occur during digestion, leading to false-positive conjugation site identifications.
-
-
Enzymatic Digestion:
-
Action: Dilute the sample 1:10 with 50 mM Ammonium Bicarbonate to lower the Guanidine concentration (which inhibits trypsin). Add Trypsin at a 1:20 (enzyme:protein) ratio and incubate at 37°C for 4 hours[2].
-
-
LC-MS/MS Acquisition:
-
Action: Separate peptides using a C18 reversed-phase column with a gradient of water/acetonitrile containing 0.1% formic acid. Acquire data in Data-Dependent Acquisition (DDA) mode on an Orbitrap MS.
-
Self-Validation Check: Analyze the base peak chromatogram. The presence of unmodified signature peptides (e.g., the Fc-region peptide VVSVLTVLHQDWLNGK) must match the theoretical in silico digest with < 5 ppm mass error. The conjugated peptide will display a mass shift exactly matching the payload + linker mass.
-
Conclusion & Best Practices
Validating protein conjugation efficiency requires a multi-tiered approach. While UV-Vis and HIC are sufficient for high-throughput batch monitoring, High-Resolution Mass Spectrometry is mandatory for absolute structural validation.
-
Use Denaturing Intact MS for robust, covalently linked (lysine) conjugates[3].
-
Pivot to Native SEC-MS for cysteine-linked ADCs to prevent catastrophic subunit dissociation.
-
Deploy Peptide Mapping when site-specific occupancy and off-target conjugation data are required for regulatory filings[5].
By understanding the causality behind solvent interactions, ionization physics, and enzymatic sample preparation, scientists can build self-validating analytical workflows that guarantee the safety and efficacy of next-generation bioconjugates.
References
Sources
Comparing 5-methylene pyrrolones to maleimides for thiol bioconjugation
An in-depth technical analysis and comparison guide for optimizing cysteine-specific protein modification, designed for researchers and drug development professionals.
The Evolution of Thiol Bioconjugation: Moving Beyond Maleimides
For decades, maleimide-based chemistry has been the gold standard for thiol bioconjugation, serving as the critical linkage in numerous clinically approved antibody-drug conjugates (ADCs) and biochemical probes. Its popularity stems from its rapid reaction kinetics and synthetic accessibility. However, as a Senior Application Scientist analyzing the long-term stability of these conjugates in systemic circulation, the inherent chemical flaws of the thiosuccinimide linkage become impossible to ignore.
Maleimide conjugates suffer from two competing degradation pathways: retro-Michael exchange (which prematurely transfers toxic payloads to off-target serum proteins like human serum albumin) and ring-opening hydrolysis (which creates a highly heterogeneous mixture of maleamic acid diastereomers).
To solve these critical stability and homogeneity issues, 5-methylene pyrrolones (5MPs) have emerged as a superior, next-generation alternative. By replacing a single carbonyl oxygen on the maleimide ring with a methylene group, 5MPs fundamentally rewrite the electronic landscape of the electrophile, offering unparalleled stability, stereocenter-free conjugation, and stimulus-responsive traceless release .
Mechanistic Causality: Why 5MPs Outperform Maleimides
The choice between maleimides and 5MPs is not merely a matter of preference; it is dictated by the underlying physical chemistry of the Michael acceptors.
1. Elimination of Ring-Opening Hydrolysis Maleimides possess a symmetrical dicarbonyl system that is highly susceptible to nucleophilic attack by water, especially at alkaline pH. This spontaneous ring-opening yields unreactive maleamic acids. While this prevents retro-Michael exchange, it permanently alters the conjugate's structure. 5MPs, lacking this symmetrical dicarbonyl tension due to the methylene substitution, are virtually immune to hydrolytic degradation. They remain completely intact in aqueous buffers ranging from pH 6.0 to 9.5 for over 72 hours.
2. Stereocenter-Free Homogeneity When a thiol attacks the endocyclic double bond of a maleimide, a new chiral center is generated, resulting in a pair of diastereomers. In the context of ADC development, this structural heterogeneity complicates LC-MS characterization and regulatory approval. Conversely, the Michael addition of a thiol to a 5MP occurs rapidly and cleanly without generating a stereocenter, ensuring a single, homogeneous product profile.
3. Controlled, Traceless Reversibility While maleimides undergo uncontrolled retro-Michael exchange in the bloodstream, 5MP conjugates are highly stable at physiological pH (pH 7.4). However, they act as "smart" linkers: the conjugation can be completely and tracelessly reversed to regenerate the native free thiol by either shifting the microenvironment to an alkaline pH (9.5) or by introducing a high concentration of competing thiols. This makes 5MPs exceptionally valuable for temporary thiol protection or triggered payload release inside the tumor microenvironment.
Quantitative Performance Comparison
The following table synthesizes the empirical performance metrics of Maleimides versus 5-Methylene Pyrrolones to guide your experimental design.
| Performance Metric | Maleimides | 5-Methylene Pyrrolones (5MPs) |
| Reaction Kinetics | Extremely Fast (~743 M⁻¹s⁻¹) | Moderate/Controlled (~0.62 M⁻¹s⁻¹) |
| Product Homogeneity | Low (Generates Diastereomers) | High (No Stereocenter Generated) |
| Hydrolytic Stability | Poor (Rapid ring-opening at pH > 7.5) | Excellent (Stable at pH 6.0–9.5 for >72h) |
| In Vivo Stability | Poor (Prone to off-target thiol exchange) | High (Stable at physiological pH) |
| Cargo Release | Irreversible (or uncontrolled exchange) | Tracelessly Removable (Triggered at pH 9.5) |
| Preparation | Multi-step synthesis | One-step coupling from primary amines |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems . Each protocol includes built-in quality control (QC) checkpoints to verify causality and mechanistic success at every stage.
Protocol 1: One-Step Synthesis of 5MP from Primary Amines
Causality: 5MPs can be generated directly from primary amine-containing payloads (e.g., fluorophores, drugs) via a mild coupling reaction, bypassing the harsh conditions required for maleimide synthesis.
-
Activation: Treat the precursor (e.g., 5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one) with 0.1 M HCl to generate the reactive intermediate.
-
Neutralization: Adjust the solution to neutral pH using NaHCO₃.
-
Coupling: Add the primary amine substrate (1.0 equivalent) and stir at room temperature for 1 hour.
-
Validation Check (LC-MS): Confirm the disappearance of the primary amine mass and the appearance of the 5MP product mass. The absence of side products validates the clean conversion.
Protocol 2: Cysteine-Specific Protein Bioconjugation
Causality: Conducting the reaction at pH 6.0–8.5 ensures the cysteine thiol is sufficiently nucleophilic while preventing the protonation of the 5MP exocyclic double bond.
-
Reduction: Treat the target protein with 10 molar equivalents of TCEP for 2 hours to reduce disulfide bonds.
-
Pre-Validation (Ellman’s Assay): Quantify free thiols using DTNB at 412 nm to ensure complete reduction before proceeding.
-
Conjugation: Buffer exchange the protein into PBS (pH 7.4). Add 10 molar equivalents of the 5MP reagent.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Post-Validation (Intact Mass Spectrometry): Analyze the conjugate via UPLC-MS. A successful self-validating run will show a single, sharp mass peak corresponding to the exact addition of the 5MP mass, with zero peak broadening (confirming the absence of diastereomers).
Protocol 3: Traceless Cargo Release via Thiol Exchange
Causality: Shifting the equilibrium via a massive excess of a competing thiol at mildly alkaline pH forces the retro-Michael reaction, releasing the original cargo and regenerating the native protein without any chemical scars.
-
Triggering: Buffer exchange the purified 5MP-protein conjugate into a pH 7.5 buffer containing 50 mM Glutathione (GSH) or β-mercaptoethanol (BME). Alternatively, use a pH 9.5 carbonate buffer without competing thiols.
-
Incubation: Incubate at 37°C for 4–12 hours to drive the retro-Michael exchange.
-
Validation Check (SDS-PAGE & LC-MS): Run the sample on a reducing SDS-PAGE gel alongside the native (unconjugated) protein. The molecular weight must perfectly match the native protein, validating the "traceless" nature of the release.
Mechanistic Workflow Visualization
Mechanistic workflow comparing Maleimide and 5MP thiol bioconjugation pathways.
References
-
Zhang, Y., et al. (2017). "Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones." Journal of the American Chemical Society.[Link][1]
-
Walsh, S. J., et al. (2021). "Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates." Chemical Science (RSC Publishing).[Link][2]
Sources
A Senior Application Scientist's Guide to Characterizing Thiol-Specific Bioconjugation Adducts
The precise, covalent attachment of molecules to proteins is a cornerstone of modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs).[1] Thiol-specific bioconjugation, which targets the sulfhydryl group of cysteine residues, is a favored strategy due to its high selectivity and efficiency under mild conditions.[2] However, the resulting adducts are not always homogenous or stable, presenting significant analytical challenges.[3] This guide provides an in-depth comparison of analytical methodologies for characterizing these adducts, focusing on the widely used maleimide chemistry and its alternatives. It is designed for researchers, scientists, and drug development professionals to build robust, self-validating analytical workflows.
The Maleimide-Thiol Reaction: A Double-Edged Sword
The workhorse of thiol-specific conjugation is the Michael addition reaction between a thiol and the electron-deficient double bond of a maleimide ring.[4] This reaction is rapid and highly chemoselective for thiols at a pH of 6.5-7.5, where the reaction with thiols is about 1,000 times faster than with amines.[5][] The product is a covalent thiosuccinimide linkage.[1]
While efficient, this chemistry is fraught with complexities that can lead to a heterogeneous product mixture. Understanding and quantifying these species is a critical quality attribute (CQA) for any bioconjugate therapeutic.[7]
The Desired Adduct and Its Unwanted Isomers
The primary challenges with maleimide chemistry are adduct instability and the formation of side products.
-
Retro-Michael Reaction: The thiosuccinimide bond is not entirely stable and can reverse, especially in the presence of other thiols like glutathione in vivo.[1][8] This "thiol exchange" can lead to payload loss and off-target toxicity, a major concern for ADCs.[1]
-
Hydrolysis: The maleimide ring itself can hydrolyze, particularly at a pH above 7.5, rendering it inactive for conjugation.[1] More importantly, the desired thiosuccinimide adduct can also undergo ring-opening hydrolysis to form a succinamic acid thioether.[1][9] While this creates structural heterogeneity, the ring-opened form is stable against the retro-Michael reaction, which has led to strategies where hydrolysis is intentionally promoted post-conjugation to enhance in-vivo stability.[1][10]
-
Thiazine Rearrangement: For conjugates formed at an N-terminal cysteine, an intramolecular rearrangement can occur, forming a stable six-membered thiazine ring.[1][4]
These competing reaction pathways underscore the necessity for a multi-pronged analytical approach to fully characterize the final bioconjugate.
A Comparative Guide to Core Analytical Techniques
No single technique can fully elucidate the complex structure of a bioconjugate. A well-designed characterization strategy integrates data from multiple orthogonal methods to build a complete picture of the product's quality.
| Analytical Technique | Information Provided | Key Strengths | Limitations |
| UV-Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR) | Simple, rapid, and convenient for initial assessment.[] | Provides only an average DAR, no information on distribution or site of conjugation; requires distinct absorbance maxima for protein and payload.[12] |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, relative quantification of species. | Resolves species with different numbers of conjugated drugs under non-denaturing conditions, preserving protein integrity.[2][13] | Not directly compatible with mass spectrometry due to high salt concentrations; resolution can be payload-dependent.[14] |
| Reversed-Phase HPLC (RP-HPLC) | DAR of subunits (light/heavy chains), separation of isomers and degradation products. | High resolution; can be coupled with mass spectrometry for mass confirmation.[15][16] | Denaturing conditions may alter the native structure; not ideal for intact large proteins like antibodies.[] |
| Mass Spectrometry (MS) | Absolute mass confirmation, DAR of intact/subunit protein, identification of modifications. | Provides precise molecular weight data, confirming identity and modifications.[][17] | Intact mass analysis of heterogeneous samples can be complex to interpret.[7] |
| Peptide Mapping (LC-MS/MS) | Site of conjugation, site-specific occupancy, identification of local modifications. | The "gold standard" for confirming conjugation sites and primary structure.[18][19][20] | Complex sample preparation; data analysis can be intensive.[21] |
Determining Average Drug-to-Antibody Ratio (DAR)
The average DAR is a fundamental CQA that impacts both the efficacy and safety of an ADC.[22]
This is often the first method employed due to its simplicity.[] It relies on the Beer-Lambert law and requires that the antibody and the conjugated drug have distinct maximum absorbance wavelengths (e.g., 280 nm for the antibody and another wavelength for the drug's chromophore).[][22] By measuring the absorbance at both wavelengths, and knowing the extinction coefficients for both the antibody and the drug, a set of simultaneous equations can be solved to determine their respective concentrations and thus the average DAR.[]
Causality Behind Experimental Choice: This method is chosen for rapid, high-throughput screening and initial characterization because it is non-destructive and requires minimal sample preparation. However, its reliance on accurate extinction coefficients and the assumption that conjugation does not alter the absorbance characteristics of either component are key limitations.[]
Resolving Heterogeneity: DAR Distribution
An average DAR value can be misleading. Two ADC batches could have an average DAR of 4, but one might be a tight distribution of DAR4 species while the other is a broad mix of DAR0 to DAR8. This heterogeneity dramatically affects performance.
HIC is the industry standard for profiling the DAR distribution of cysteine-linked ADCs.[23] The principle is that each conjugated payload, which is typically hydrophobic, increases the overall surface hydrophobicity of the antibody. HIC columns, packed with a weakly hydrophobic stationary phase, can separate these species.[2] Proteins are bound at high salt concentrations and eluted by decreasing the salt gradient. Species with a higher DAR are more hydrophobic and elute later.[13]
Causality Behind Experimental Choice: HIC is preferred because it is a non-denaturing technique, meaning the ADC's structure and activity are maintained during analysis.[2][] This allows for the accurate quantification of the relative amounts of naked antibody (DAR0), and species with 2, 4, 6, and 8 drugs attached.[13]
Mass Confirmation and Subunit Analysis
While HIC provides a distribution profile, it does not confirm the mass of the species under each peak. For this, mass spectrometry is essential.
RP-LC separates molecules based on hydrophobicity but under denaturing conditions, often using organic solvents and acids like TFA.[16] While challenging for intact antibodies, it is excellent for analyzing ADC subunits.[15][24] An ADC is typically treated with a reducing agent like DTT to break the interchain disulfide bonds, yielding light chain (LC) and heavy chain (HC) fragments. These are then separated by RP-HPLC and analyzed by an in-line mass spectrometer.[25]
This approach allows for the determination of the number of drugs conjugated to each chain. For a typical IgG1, one might observe:
-
Unconjugated Light Chain (LC)
-
Light Chain with one drug (LC-D1)
-
Unconjugated Heavy Chain (HC)
-
Heavy Chain with one, two, or three drugs (HC-D1, HC-D2, HC-D3)
The weighted average DAR can then be calculated from the relative abundance of these species.[25]
Causality Behind Experimental Choice: The denaturing conditions of RP-LC, while disruptive to the overall ADC structure, are necessary to break non-covalent interactions and allow for efficient ionization and mass analysis of the large protein subunits. This provides unambiguous mass confirmation that complements the distributional data from HIC.[17]
Pinpointing the Conjugation Site: Peptide Mapping
Knowing the distribution and average DAR is not enough; confirming where the payload is attached is crucial for ensuring product consistency and understanding structure-activity relationships.
Peptide mapping is the definitive method for identifying conjugation sites at the amino acid level.[18][26] The process involves:
-
Digestion: The ADC is enzymatically digested (e.g., with trypsin) into smaller peptide fragments.[20]
-
Separation: These peptides are separated using high-resolution RP-LC.
-
Analysis (MS and MS/MS): A high-resolution mass spectrometer measures the precise mass of the eluting peptides (MS). Peptides of interest are then fragmented, and the masses of the resulting fragments are measured (MS/MS) to determine the amino acid sequence and pinpoint the exact site of modification.
Drug-conjugated peptides are typically more hydrophobic and will have a later retention time in the RP-LC separation compared to their unconjugated counterparts.[21] Their mass will also increase by the exact mass of the linker-payload.
Causality Behind Experimental Choice: Peptide mapping provides the highest level of structural resolution.[7][19] It is the only technique that can definitively confirm that conjugation occurred on the intended cysteine residues and not, for example, on a lysine residue due to non-specific reactions at higher pH. It can also identify other post-translational modifications.[26]
Mitigating Instability: Next-Generation Reagents and Characterization
The inherent instability of the thiosuccinimide adduct has driven the development of alternative bioconjugation strategies to produce more stable and homogenous ADCs.[27]
-
Hydrolysis-Promoting Maleimides: Some next-generation maleimides are engineered with neighboring groups that accelerate the stabilizing ring-opening hydrolysis reaction post-conjugation.[28]
-
Bridging or Cross-linking Reagents: Reagents like bis-maleimides can cross-link two thiol groups from a reduced interchain disulfide bond, creating a more stable, re-bridged antibody structure.[]
-
Maleimide Alternatives: Reagents such as α-haloacetamides and vinyl sulfones form completely irreversible thioether bonds, though they may have slower reaction kinetics or different selectivity profiles.[][29][30]
The characterization of adducts from these newer chemistries follows the same orthogonal principles outlined above. The analytical challenge remains to confirm the formation of the desired stable adduct and the absence of side products. For example, when using a hydrolysis-promoting maleimide, LC-MS analysis of the intact or subunit ADC should confirm the mass shift corresponding to the addition of a water molecule to the succinimide ring.
Experimental Protocols: A Practical Approach
Protocol 1: DAR Distribution Analysis by HIC-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column heater, and UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95.
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 6.95.
-
Gradient: 0-100% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: 280 nm.
-
Sample Prep: Dilute ADC to 1 mg/mL in Mobile Phase A.
-
Analysis: Integrate peak areas for each DAR species (DAR0, DAR2, etc.). Calculate the weighted average DAR using the formula: DAR = Σ(%Area_species * N_drugs_species) / 100.[]
Protocol 2: Site-Occupancy Analysis by Peptide Mapping
-
Denaturation & Reduction: Denature ADC (1 mg/mL) in 6 M Guanidine-HCl. Reduce with 10 mM DTT at 37°C for 1 hour.
-
Alkylation: Alkylate free thiols with 25 mM iodoacetamide in the dark for 30 minutes.
-
Buffer Exchange: Remove denaturant and reagents using a desalting column into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Digestion: Add trypsin (1:20 enzyme:protein ratio) and incubate at 37°C for 4-16 hours.
-
Quench: Stop the reaction by adding 1% formic acid.
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-40% B over 60 minutes.
-
MS Settings: Acquire data in a data-dependent mode, selecting the top 5-10 most intense precursor ions for MS/MS fragmentation.
-
-
Data Analysis: Use bioinformatics software to search the MS/MS data against the protein sequence, specifying the mass of the linker-payload as a potential modification on cysteine residues.
Conclusion
The characterization of adducts from thiol-specific bioconjugation is a complex but essential task for the development of safe and effective protein therapeutics. While maleimide chemistry is powerful, its propensity for side reactions and instability necessitates a rigorous, multi-attribute analytical approach.[1] By combining techniques like HIC for distribution, RP-LC-MS for subunit mass analysis, and peptide mapping for site-specific confirmation, researchers can build a comprehensive and self-validating understanding of their bioconjugate. As next-generation conjugation reagents emerge, these foundational analytical principles will remain critical for comparing performance and ensuring the quality of these innovative medicines.[27][28]
References
-
Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. (2024). Sino Biological. [Link]
-
Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. (2019). Research Communities by Springer Nature. [Link]
-
Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. (2011). ACS Publications. [Link]
-
Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. (2020). PMC. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2021). ResearchGate. [Link]
-
A New Reagent for Stable Thiol-Specific Conjugation. (2013). ACS Publications. [Link]
-
Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide. (2018). ACS Publications. [Link]
-
Peptide Mapping of an Antibody-Drug Conjugate Using PeptideWorks Tryptic Protein Digestion Kit. (2023). Waters Corporation. [Link]
-
Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. (2023). PMC. [Link]
-
In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates. (2021). ResearchGate. [Link]
-
Catalysis of imido-group hydrolysis in a maleimide conjugate. (2007). PMC. [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. (2014). ACS Publications. [Link]
-
Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2024). LinkedIn. [Link]
-
Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. (2023). ACS Publications. [Link]
-
Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody–Drug Conjugates Based on Size Exclusion Chromatography. (2023). ACS Publications. [Link]
-
Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. (2023). BioAgilytix. [Link]
-
Peptide Mapping of Monoclonal Antibodies and Antibody–Drug Conjugates Using Micro-Pillar Array Columns Combined with Mass Spectrometry. (2020). Spectroscopy Online. [Link]
-
Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). (2018). Waters Corporation. [Link]
-
Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. (n.d.). Agilent. [Link]
-
Key assays and analytical techniques for the development of antibody drug conjugates. (2024). Drug Discovery World. [Link]
-
Emerging Trends in Bioconjugation: What the Future Holds. (2024). GBI Biomanufacturing. [Link]
-
What is Peptide Mapping?. (2021). Rapid Novor. [Link]
-
Analytical Techniques for Antibody-Drug Conjugates. (2024). Pharma Focus America. [Link]
-
Perspectives and Characterization on Antibody–Drug Conjugates. (2022). LCGC International. [Link]
-
UV-based Spectral Identity and Purity Confirmation of Antibody-drug Conjugates using the Alliance™ iS Bio PDA HPLC System. (2023). Waters Corporation. [Link]
-
Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates. (2018). PMC. [Link]
-
Rapid and robust cysteine bioconjugation with vinylheteroarenes. (2021). Chemical Science (RSC Publishing). [Link]
-
Peptide Mapping: Uncovering the Protein's Secrets. (n.d.). Emery Pharma. [Link]
-
Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. (2021). PMC. [Link]
-
Characterization of Antibody-Drug Conjugate Critical Quality Attributes Using the Agilent Cary 3500 UV-Vis Multizone Temperature Capability. (2022). Agilent. [Link]
-
What is Drug Antibody Ratio (DAR) in Biotherapeutics?. (2018). Phenomenex. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. adcreview.com [adcreview.com]
- 4. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reverse Phase Liquid Chromatography (RPLC) - Creative Proteomics [creative-proteomics.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. emerypharma.com [emerypharma.com]
- 21. waters.com [waters.com]
- 22. agilent.com [agilent.com]
- 23. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. lcms.cz [lcms.cz]
- 26. rapidnovor.com [rapidnovor.com]
- 27. gbibio.com [gbibio.com]
- 28. Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Rapid and robust cysteine bioconjugation with vinylheteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02722K [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Tetrahydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyridine (THP) scaffold is a privileged heterocyclic motif that has captured the attention of medicinal chemists for its presence in a wide array of biologically active natural products and synthetic compounds.[1] Its inherent structural flexibility allows for facile modification, making it a versatile template for the design of novel therapeutic agents targeting a diverse range of biological systems. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetrahydropyridine derivatives, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols.
The Versatility of the Tetrahydropyridine Scaffold
Tetrahydropyridines are six-membered nitrogen-containing heterocycles with a single double bond within the ring, giving rise to three structural isomers: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine. This structural diversity, coupled with the ease of introducing various substituents, has led to a vast chemical space of THP derivatives with a broad spectrum of pharmacological activities.[1] These compounds have been investigated for their potential as neuroprotective agents, anticancer therapeutics, analgesics, and antimicrobial agents.[2] The infamous neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which induces Parkinson's-like symptoms, inadvertently highlighted the profound impact of this scaffold on the central nervous system and spurred significant research in this area.[1]
Synthetic Strategies: Building the Tetrahydropyridine Core
The construction of the tetrahydropyridine ring system can be achieved through various synthetic methodologies, ranging from classical multi-step approaches to more efficient modern techniques like multicomponent reactions (MCRs).
Classical Two-Step Synthesis
A traditional and reliable method for synthesizing 1,2,3,6-tetrahydropyridine derivatives involves a two-step process: the N-alkylation of a pyridine ring followed by selective reduction of the resulting pyridinium salt.
Experimental Protocol: Two-Step Synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine [3]
Step 1: Synthesis of N-Benzylpyridinium Bromide
-
Materials: Pyridine (1.0 eq), Benzyl bromide (1.1 eq), Acetone.
-
Procedure:
-
To a solution of pyridine in acetone, add benzyl bromide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the resulting white precipitate, wash with cold acetone, and dry under vacuum to yield N-benzylpyridinium bromide.
-
Typical Yield: Approximately 90%.
-
Step 2: Reduction to 1-Benzyl-1,2,3,6-tetrahydropyridine
-
Materials: N-benzylpyridinium bromide (1.0 eq), Sodium borohydride (1.5 eq), Ethanol.
-
Procedure:
-
Dissolve N-benzylpyridinium bromide in ethanol and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride portion-wise over 30 minutes.
-
Stir the reaction mixture at 0°C for 4 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.
-
Typical Yield: Approximately 83%.
-
Modern One-Pot Multicomponent Reactions (MCRs)
MCRs have gained prominence for their efficiency, atom economy, and the ability to generate complex molecules in a single synthetic operation.[3] These reactions are particularly well-suited for creating libraries of substituted tetrahydropyridines for SAR studies.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of a Tetrahydropyridine Derivative [3]
-
Materials: Aromatic aldehyde (e.g., benzaldehyde, 2 mmol), a methyl ketone (e.g., acetone, 2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Procedure:
-
In a dry flask suitable for microwave synthesis, combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate.
-
Place the flask in a microwave reactor and connect it to a reflux condenser.
-
Irradiate the mixture for 7-9 minutes.
-
After the reaction is complete, wash the mixture with a small amount of ethanol (2 mL) to afford the desired tetrahydropyridine product.
-
Typical Yield: 85-95%.
-
Comparative Analysis of Synthetic Methodologies
| Parameter | Classical Method: N-Alkylation and Reduction[3] | Novel Method: Catalyst-Free Multicomponent Reaction[3] |
| Overall Yield | ~75% | 85-95% |
| Reaction Steps | 2 | 1 |
| Reaction Time | 28 hours | 7-9 minutes |
| Catalyst | None | None (or catalyst-free conditions) |
| Solvent | Acetone, Ethanol | Ethanol (Microwave-assisted) |
| Atom Economy | Lower | Higher |
| Purification | Crystallization, Extraction | Washing with ethanol |
| Substrate Scope | Generally limited to N-alkylation | Broad (various aldehydes, ketones, and amines) |
Structure-Activity Relationship (SAR) Studies of Tetrahydropyridine Derivatives
The biological activity of tetrahydropyridine derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring. The following sections explore the SAR of these compounds against various biological targets.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2][4]
A study on a series of ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate derivatives revealed key structural features for potent and selective MAO inhibition.[5]
Key SAR Insights for MAO Inhibition:
-
Substitution on the Phenyl Rings: The nature and position of substituents on the various aryl rings significantly influence both the potency and selectivity of MAO inhibition.
-
Electron-Withdrawing vs. Electron-Donating Groups: Varying the electronic properties of the substituents can shift the selectivity between MAO-A and MAO-B.[5]
-
Most Promising Inhibitors: In one study, compound 4l was identified as the most potent MAO-A inhibitor with an IC50 value of 0.40 ± 0.05 μM, while compound 4n was the most potent MAO-B inhibitor with an IC50 of 1.01 ± 0.03 μM.[5]
Table of MAO Inhibition Data for Selected Tetrahydropyridine Derivatives [5]
| Compound | R | R' | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
| 4l | 4-Cl | H | 0.40 ± 0.05 | >100 |
| 4n | 4-F | 4-F | 15.25 ± 0.98 | 1.01 ± 0.03 |
| 4b | 4-Br | H | >100 | 2.54 ± 0.12 |
| 4f | 4-F | H | 1.89 ± 0.09 | >100 |
| 4m | 3-Cl | H | 0.98 ± 0.06 | >100 |
| Clorgyline | - | - | 0.0045 ± 0.0003 | - |
| l-Deprenyl | - | - | - | 0.0196 ± 0.001 |
Note: The core structure for these derivatives is ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate.
Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay [6][7]
This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds on MAO-A and MAO-B.
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of MAO-A and MAO-B enzymes in the provided assay buffer.
-
Prepare a reaction mix containing the MAO substrate (e.g., p-tyramine), a fluorescent probe, and a developer enzyme (e.g., horseradish peroxidase) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add diluted test compounds and control inhibitors to their respective wells.
-
Add assay buffer to control wells (100% activity) and blank wells (no enzyme).
-
Add the MAO enzyme working solution to all wells except the blank wells.
-
Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the reaction mix to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex = 530nm and λem = 585nm) over a set period.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[8]
While specific SAR tables for tetrahydropyridine-based AChE inhibitors are less common in the readily available literature, the general principles of AChE inhibitor design can be applied. Key interactions often involve the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [8]
This colorimetric assay is a standard method for measuring AChE activity.
-
Principle: The assay measures the activity of AChE by monitoring the formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form TNB, quantifiable at 412 nm.[8]
-
Reagent Preparation:
-
Prepare a phosphate buffer (0.1 M, pH 8.0).
-
Prepare a stock solution of electric eel AChE (eeAChE) in the phosphate buffer.
-
Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a substrate solution containing DTNB and ATCI in the buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the test inhibitor solution (or buffer for the control) and the eeAChE solution to the respective wells. Pre-incubate for a set time.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change of absorbance for each well.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value.
-
Anticancer Activity
The tetrahydropyridine scaffold has also been explored for the development of novel anticancer agents.[2] Studies on related dihydropyridine derivatives have provided valuable SAR insights that can guide the design of tetrahydropyridine-based anticancer drugs.
Key SAR Insights for Anticancer Activity (from Dihydropyridine Analogs): [9]
-
Substitution at the 4-position: A phenyl group at this position is generally favored for activity.
-
Substituents on the 4-phenyl ring: Electron-withdrawing groups, such as a nitro group, can enhance anticancer activity.
-
Ester groups at the 3- and 5-positions: The nature of the ester substituent can influence potency.
Antimicrobial Activity
Tetrahydropyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11]
Key SAR Insights for Antimicrobial Activity:
-
The specific substitution pattern on the tetrahydropyridine ring is crucial for determining the spectrum of activity (Gram-positive vs. Gram-negative bacteria) and potency.
-
In some studies, certain cinnamoyl derivatives of dihydropyridines have shown better activity against Gram-positive bacteria.[11]
Visualizing SAR and Experimental Workflows
To better understand the relationships between chemical structure and biological activity, as well as the flow of experimental procedures, graphical representations are invaluable.
Caption: Key factors influencing MAO inhibition by tetrahydropyridine derivatives.
Caption: A typical workflow for SAR studies of novel compounds.
Conclusion and Future Perspectives
The tetrahydropyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system, particularly through the use of modern multicomponent reactions, allows for the rapid generation of diverse compound libraries for high-throughput screening. Detailed structure-activity relationship studies are paramount to guide the optimization of lead compounds, enhancing their potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel biological targets for THP derivatives and leveraging computational methods to accelerate the design of next-generation therapeutics. The continued exploration of this remarkable scaffold holds immense promise for addressing a wide range of unmet medical needs.
References
-
Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. PMC. [Link]
-
Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. PMC. [Link]
-
Synthesis, antibacterial and antifungal evaluation of novel 1,4-dihydropyridine derivatives. ScienceDirect. [Link]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC. [Link]
-
Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
-
Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence. PMC. [Link]
-
The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview. E-RESEARCHCO. [Link]
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis. Semantic Scholar. [Link]
-
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Jove. [Link]
-
Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. ResearchGate. [Link]
-
Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Biological Technology. [Link]
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Synthesis, antibacterial and antifungal evaluation of novel 1,4-dihydropyridine derivatives. PubMed. [Link]
-
Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Current status of novel pyridine fused derivatives as anticancer agents: An insight into future perspectives and structure activity relationship (SAR). PubMed. [Link]
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PMC. [Link]
-
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Publishing. [Link]
-
Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia. [Link]
-
inhibition ic50 values: Topics by Science.gov. Science.gov. [Link]
-
Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. MDPI. [Link]
-
The Investigation of Structure-Activity Relationships of Tacrine Analogues: Electronic-Topological Method. PMC. [Link]
-
Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Semantic Scholar. [Link]
-
Graphical representation of SAR of tetrahydropyridines. ResearchGate. [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. FULIR. [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI. [Link]
Sources
- 1. A Robust and Convenient Fluorimetric Assay for Measuring Acetylcholinesterase Activity and Screening Acetylcholinesterase Inhibitors | AAT Bioquest [aatbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antibacterial and antifungal evaluation of novel 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3,4,5-Tetrahydropyridine-6-thiol
This document provides a detailed protocol for the safe handling and disposal of 2,3,4,5-tetrahydropyridine-6-thiol, a heterocyclic compound containing a thiol group. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from the known hazards of its core chemical moieties: the tetrahydropyridine ring and the thiol group, drawing upon established protocols for similar chemical classes.
Hazard Identification and Risk Assessment
2,3,4,5-tetrahydropyridine-6-thiol combines the chemical properties of a tetrahydropyridine and a thiol. The tetrahydropyridine structure is a partially saturated heterocyclic amine, while the thiol group is known for its potent odor and reactivity.[1][2] A thorough risk assessment must be conducted before handling this compound, considering the following potential hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Pyridine and its derivatives can affect the central nervous system, liver, and kidneys.[5]
-
Irritation: Can cause skin and serious eye irritation.[6][7]
-
Flammability: While data for the specific compound is unavailable, related tetrahydropyridines are flammable liquids.[3][7] Vapors may form explosive mixtures with air and can travel to an ignition source.[3][7]
-
Malodor: Thiols are characterized by their strong, unpleasant odors, which can be a nuisance and may cause alarm even at very low concentrations.
-
Reactivity: Tetrahydropyridines can react exothermically with acids.[3] The thiol group can be readily oxidized.
| Hazard Category | Potential Hazard | Mitigation Measures |
| Acute Toxicity | May be harmful if ingested, inhaled, or in contact with skin.[3][4] | Handle in a chemical fume hood. Use appropriate Personal Protective Equipment (PPE). |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[6][7] | Wear safety goggles and chemical-resistant gloves. |
| Flammability | Combustible or flammable liquid.[7][8] | Store away from heat, sparks, and open flames.[7][8] |
| Environmental | Potentially harmful to aquatic life.[8][9] | Prevent release to the environment.[8] Dispose of as hazardous waste. |
| Odor | Potent, unpleasant stench. | Handle in a well-ventilated fume hood. Decontaminate glassware and waste promptly. |
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling 2,3,4,5-tetrahydropyridine-6-thiol, ensure all safety measures are in place.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE):
Step-by-Step Disposal Protocol
The proper disposal route depends on the quantity of waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11]
For small quantities of residual 2,3,4,5-tetrahydropyridine-6-thiol (typically <5 g), the malodorous and reactive thiol group can be neutralized through oxidation before collection as hazardous waste.[12][13][14] This procedure converts the thiol to a less odorous sulfonic acid.[13]
Materials:
-
Sodium hypochlorite solution (commercial bleach, ~5.25%)[12]
-
Large beaker or flask (at least 10 times the volume of the bleach solution)
-
Stir bar and stir plate
-
Fume hood
Procedure:
-
Preparation: In a chemical fume hood, place a suitably sized beaker or flask on a stir plate.
-
Bleach Addition: For each 1 gram of thiol waste, add approximately 100 mL of sodium hypochlorite solution. This represents a significant excess to ensure complete oxidation.[12][14] Begin stirring.
-
Slow Addition of Thiol Waste: Slowly and carefully add the 2,3,4,5-tetrahydropyridine-6-thiol waste to the stirring bleach solution. The reaction can be exothermic; add the thiol dropwise or in small portions to control the temperature.[12]
-
Reaction Time: Continue stirring the mixture for at least 2 hours to ensure the oxidation is complete.[14][15] The unpleasant odor should dissipate significantly.
-
Waste Collection: The resulting solution, now containing the oxidized pyridine sulfonic acid derivative, should be transferred to a designated aqueous hazardous waste container. Clearly label the container with its contents.
For larger quantities of 2,3,4,5-tetrahydropyridine-6-thiol or contaminated materials (e.g., gloves, absorbent pads), direct collection for professional disposal is required.
Procedure:
-
Waste Collection: Collect waste 2,3,4,5-tetrahydropyridine-6-thiol in a designated, compatible, and properly labeled hazardous waste container.[10] The container must be sealable and stored away from incompatible materials like strong acids and oxidizers.[5][16]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "2,3,4,5-tetrahydropyridine-6-thiol," and any known hazard pictograms (e.g., Flammable, Corrosive, Health Hazard).[17][18]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[10][19] This storage area must be away from sources of ignition.[16]
-
Professional Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.[10] Do not exceed your facility's hazardous waste accumulation time limits.[20][21]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the area.[10]
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.[5][10]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealable, labeled hazardous waste container.[7][10]
-
Decontaminate: Decontaminate the spill area with a bleach solution to oxidize any remaining thiol residue, followed by a final wipe-down.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to the procedures in Section 3, Part B.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2,3,4,5-tetrahydropyridine-6-thiol.
Caption: Disposal workflow for 2,3,4,5-tetrahydropyridine-6-thiol.
References
- Thermo Fisher Scientific. (2025, May 1). 2,3,5,6-Tetrachloropyridine Safety Data Sheet.
- ChemicalBook. (2026, January 13). 1,2,3,6-TETRAHYDROPYRIDINE | 694-05-3.
- PubChem. 2,3,5,6-Tetrachloropyridine-4-thiol | C5HCl4NS | CID 3034212.
- Sigma-Aldrich. (2026, February 16). Tetrahydrofurfuryl methacrylate Safety Data Sheet.
- Fisher Scientific. (2023, September 21). 1,2,3,6-Tetrahydropyridine Safety Data Sheet.
- Merck. (2025, August 7). Tetrahydrothiophene Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.
- EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- PubChem. 6-Acetyl-2,3,4,5-tetrahydropyridine | C7H11NO | CID 520300.
- American Chemical Society. Regulation of Laboratory Waste.
- GOV.UK. (2015, October 15). Pyridine: incident management.
- Wikipedia. Tetrahydropyridine.
- Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- LabManager. (2022, March 24). Hazardous Waste Management in the Laboratory.
- University of California, Santa Barbara. (2008, May 13). Standard Operation Procedure for Disposal of Unknown Thiols.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
- Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- Mohsin, N., & Ahmad, M. (2018). Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. Turkish Journal of Chemistry.
- Daniels Health. (2024, May 16). OSHA and Biohazard Waste Disposal Guidelines.
- American Chemical Society. Hazardous Waste and Disposal.
- University of California. Chemical Waste Disposal Guidelines.
- University of Minnesota. Safe Handling of Malodorous Thiols.
Sources
- 1. Tetrahydropyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3,6-TETRAHYDROPYRIDINE | 694-05-3 [chemicalbook.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. actylislab.com [actylislab.com]
- 6. 2,3,5,6-Tetrachloropyridine-4-thiol | C5HCl4NS | CID 3034212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.nl [fishersci.nl]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acs.org [acs.org]
- 12. epfl.ch [epfl.ch]
- 13. chemistry.mtu.edu [chemistry.mtu.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. faculty.washington.edu [faculty.washington.edu]
- 16. connmaciel.com [connmaciel.com]
- 17. epa.gov [epa.gov]
- 18. danielshealth.com [danielshealth.com]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 20. epa.gov [epa.gov]
- 21. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
Personal protective equipment for handling 2,3,4,5-tetrahydropyridine-6-thiol
Advanced Laboratory Safety and Operational Guide for 2,3,4,5-Tetrahydropyridine-6-thiol
Introduction & Chemical Identity
2,3,4,5-Tetrahydropyridine-6-thiol (CAS 13070-01-4)[1], widely recognized by its tautomeric names piperidine-2-thione or delta-valerothiolactam, is a highly versatile cyclic thioamide. In drug development, it is utilized as a foundational building block for synthesizing chiral multisubstrate inhibitors[2] and acts as a chemical penetration enhancer for the transdermal delivery of drug nanoparticles[3].
Despite its utility, the presence of the highly reactive thiol/thione functionality introduces significant logistical and safety challenges. Thiols are classified as "stench chemicals" due to their exceptionally low odor thresholds, meaning even minute leaks can cause severe laboratory disruptions[4]. This guide provides drug development professionals with a self-validating, field-proven protocol for the safe handling, Personal Protective Equipment (PPE) selection, and disposal of this compound.
Causality-Driven Hazard Assessment
To implement effective safety measures, scientists must understand the mechanistic behavior of the chemical. PPE and handling protocols are not just regulatory barriers; they are chemical necessities driven by the following properties:
-
Oxidative Instability: At room temperature and near-neutral to high pH, the compound deprotonates to form a potent thiolate anion. This species rapidly oxidizes in ambient air to form disulfides. Handling must strictly exclude oxygen to maintain reagent integrity.
-
Sensitization and Irritation: Thioamides are known skin sensitizers and severe eye irritants[5]. Direct transdermal contact can lead to allergic contact dermatitis, while vapor exposure can damage ocular mucosa.
-
Volatility and Odor: Standard laboratory films (e.g., Parafilm) are highly permeable to thiol vapors and are entirely insufficient for containment[4]. Proper engineering controls are mandatory to prevent respiratory irritation.
Quantitative PPE & Engineering Control Matrix
Selection of PPE must account for both the chemical's toxicity and its permeation characteristics.
| Protection Category | Specification / Equipment | Mechanistic Rationale |
| Engineering Control | Class II Type B2 Fume Hood (80–100 fpm face velocity) | Ensures 100% exhaust to the outside; prevents stench recirculation into the laboratory environment[4]. |
| Hand Protection | Dual-layer Nitrile (outer ≥ 8 mil, inner 4 mil) | Thioamides can permeate thin latex. Nitrile offers superior chemical resistance against organic sulfides. |
| Eye/Face Protection | Indirect-vented chemical splash goggles + Face shield | Protects against severe ocular damage and mucosal absorption of reactive vapors[5]. |
| Respiratory | NIOSH-approved respirator with Organic Vapor (OV) cartridges | Required if handling outside a fume hood or during a spill response to prevent respiratory tract irritation. |
| Body Protection | Flame-resistant (FR) lab coat with knit cuffs | Prevents the accumulation of reactive dust/vapor on the skin and standard fabrics. |
Step-by-Step Operational Workflow
Every step in this protocol is designed as a self-validating system: if a step fails (e.g., positive inert pressure is lost), the operator must halt the procedure immediately.
-
Step 1: Environmental Verification
-
Verify the fume hood monitor reads between 80-100 feet per minute (fpm).
-
Ensure a freshly prepared 5-10% sodium hypochlorite (bleach) solution is present in the hood for immediate decontamination.
-
-
Step 2: Inert Atmosphere Setup
-
Because the thiol is highly prone to oxidation, purge the reaction vessel with Argon or Nitrogen using a Schlenk line.
-
Self-Validation Check: Observe the bubbler to confirm continuous positive pressure before opening the chemical container.
-
-
Step 3: Chemical Transfer
-
For solids: Weigh the material inside a glovebox or an inert Atmosbag.
-
For solutions: Use a gas-tight syringe. Flush the syringe with Argon three times prior to drawing the thioamide solution to prevent introducing oxygen.
-
-
Step 4: Reaction Execution
-
Introduce the reagent into the reaction vessel under a counter-flow of inert gas.
-
Maintain the reaction pH strictly below 7 if the free thiol is required, as alkaline conditions accelerate unwanted disulfide dimerization.
-
Workflow Visualization
Caption: Workflow for the inert handling and oxidative quenching of 2,3,4,5-tetrahydropyridine-6-thiol.
Decontamination and Disposal Plan
Improper disposal of 2,3,4,5-tetrahydropyridine-6-thiol will result in severe laboratory odor contamination and potential exposure[4].
-
Step 1: In-Hood Quenching (Oxidation)
-
Do not wash contaminated glassware with acetone or water initially.
-
Submerge all contaminated spatulas, syringes, and glassware in the 5-10% bleach solution for at least 30 minutes.
-
Causality: The hypochlorite oxidizes the volatile, foul-smelling thiol into a highly water-soluble, odorless sulfonate/sulfonic acid, eliminating both the stench and the chemical reactivity.
-
-
Step 2: Solid Waste Segregation
-
Place all contaminated consumables (gloves, paper towels) into a primary hazardous waste bag.
-
Seal the primary bag, place it into a secondary bag (double-bagging), and store it in a vented flammable cabinet until environmental health and safety (EHS) pickup[4].
-
-
Step 3: Liquid Waste Compatibility
-
Critical Hazard: Never mix unquenched thiol waste with acidic waste streams, as this can generate highly toxic hydrogen sulfide (H2S) gas.
-
Collect quenched aqueous waste in a clearly labeled "Aqueous Basic/Sulfonate Waste" carboy.
-
References[2] Title: Chiral Multisubstrate Inhibitors of Dopamine β-Monooxygenase | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/bi00143a010[1] Title: 2-Piperidinethione (Cas 13070-01-4) | Source: parchem.com | URL:https://www.parchem.com/chemical-supplier-distributor/2-Piperidinethione-012953.aspx[3] Title: US10918606B2 - Delivery of drug nanoparticles and methods of use thereof | Source: google.com | URL:https://patents.google.com/patent/US10918606B2/en[5] Title: Safety Data Sheet - 6-Aminopyridine-3-thioamide | Source: medchemexpress.com | URL:https://www.medchemexpress.com/sds/6-Aminopyridine-3-thioamide.pdf[4] Title: Lab Safety Alert: Stench chemical release | Source: uvic.ca | URL:https://www.uvic.ca/ohse/assets/docs/alerts/lab-safety-alert_stench-chemical.pdf
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
